Demethoxyfumitremorgin C
説明
This compound has been reported in Aspergillus fumigatus and Brassica napus with data available.
isolated from the fermentation broth of Aspergillus fumigatus; a mammalian cell cycle inhibitor; structure given in first source
Structure
3D Structure
特性
IUPAC Name |
(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCSIKDOISJTI-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Demethoxyfumitremorgin C from Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a technical overview of Demethoxyfumitremorgin C (DFT), a bioactive secondary metabolite produced by the fungus Aspergillus fumigatus. It details the compound's biosynthesis, chemical characteristics, and biological activities, with a focus on its potential applications in drug development. This document also includes detailed experimental protocols and summarizes the genetic underpinnings of DFT production.
Introduction to Aspergillus fumigatus and its Secondary Metabolites
Aspergillus fumigatus is a ubiquitous saprophytic fungus that plays a crucial role in nutrient cycling. However, it is also an opportunistic human pathogen, capable of causing a range of diseases, particularly in immunocompromised individuals. A key feature of A. fumigatus is its complex secondary metabolism, which produces a diverse array of bioactive compounds. These secondary metabolites are not essential for primary growth but are thought to play roles in virulence and adaptation. The genome of A. fumigatus contains numerous gene clusters responsible for the production of these compounds, including polyketide synthases, non-ribosomal peptide synthetases, and dimethylallyl tryptophan synthases.[1] One such cluster, the ftm gene cluster, is responsible for the biosynthesis of a class of indole (B1671886) alkaloids, including this compound.[2][3]
This compound: Chemical and Physical Properties
This compound is a mycotoxic indole alkaloid characterized by a complex organic heteropentacyclic structure.[4] It is a derivative of fumitremorgin C, lacking the methoxy (B1213986) group at the 9-position.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₃N₃O₂[5][6][7] |
| Molecular Weight | 349.43 g/mol [6][7] |
| Monoisotopic Mass | 349.17902698 Da[4] |
| Appearance | Solid |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[8] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process orchestrated by enzymes encoded by the ftm gene cluster in Aspergillus fumigatus.[9] The pathway begins with the condensation of L-tryptophan and L-proline to form brevianamide (B1173143) F, a reaction catalyzed by the non-ribosomal peptide synthetase FtmA.[9][10] Brevianamide F then undergoes prenylation by the prenyltransferase FtmB (FtmPT1) to yield tryprostatin B.[9] A series of modifications catalyzed by cytochrome P450 monooxygenases, including FtmC, FtmE, and FtmG, and a putative methyltransferase FtmD, convert tryprostatin B through several intermediates to fumitremorgin C.[9][11] The final step to this compound involves the action of the enzyme FtmE.[11]
Caption: Biosynthetic pathway of this compound.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities, making it a compound of interest for drug development.
Table 2: Summary of Biological Activities of this compound
| Activity | Target/Model System | Key Findings |
| Cytotoxicity | PC3 human prostate cancer cells | Induces apoptosis by activating caspase-3, -8, and -9, leading to PARP cleavage.[7][12] |
| Antiviral Activity | Human Coronavirus NL63 (HCoV-NL63) | While not directly tested, related phenolic acid constituents of plant extracts have shown antiviral activity against HCoV-NL63 by inhibiting virus attachment and replication.[13] Further investigation into DFT's specific antiviral properties is warranted. |
| Nematicidal Activity | Root-knot nematodes (Meloidogyne spp.) | Plant-derived extracts containing various secondary metabolites have demonstrated nematicidal activity.[14][15] The potential of DFT in this area requires further research. |
The primary mechanism of its anticancer activity in prostate cancer cells is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8] This suggests its potential as a therapeutic agent for treating advanced prostate cancer.[8]
Experimental Protocols
-
Strain: Aspergillus fumigatus (e.g., marine-derived strains).
-
Media: Potato Dextrose Agar (PDA) or Czapek-Dox broth.
-
Incubation: Cultivate in stationary culture at 28-30°C for 14-21 days in the dark.
-
Extraction:
-
Harvest the fungal mycelium and culture broth.
-
Homogenize and extract the mycelium with an organic solvent such as ethyl acetate or methanol.
-
Perform a liquid-liquid extraction of the culture filtrate with ethyl acetate.
-
Combine the organic extracts and evaporate under reduced pressure to obtain a crude extract.
-
-
Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Column Chromatography: Further purify the active fractions using silica gel column chromatography with a step-gradient of chloroform and methanol.
-
Preparative HPLC: Achieve final purification using reversed-phase preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water or acetonitrile-water gradient.
-
Spectroscopy:
-
NMR: Determine the structure using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance spectroscopy.
-
Mass Spectrometry: Obtain the molecular weight and formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
-
-
Chromatography:
-
TLC: Monitor fractions using Thin-Layer Chromatography on silica gel plates, visualized under UV light and with staining reagents.
-
HPLC: Assess purity using analytical HPLC with a photodiode array (PDA) detector.
-
Caption: General experimental workflow for isolation and characterization.
Genomics and Regulation
The production of this compound is tightly regulated at the genetic level. The genes responsible for its biosynthesis are organized in the ftm biosynthetic gene cluster.[3] The expression of this cluster is controlled by various factors, including developmental regulators and environmental cues. The global regulator LaeA is known to influence the expression of many secondary metabolite gene clusters in Aspergillus species, including those responsible for fumitremorgin production.[1] Understanding the regulatory networks governing the ftm cluster is crucial for optimizing the production of this compound through metabolic engineering approaches.
Conclusion and Future Directions
This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. Further research is needed to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and investigate its potential against other diseases. The detailed understanding of its biosynthesis and genetic regulation opens avenues for synthetic biology approaches to enhance its production and generate novel analogs with improved pharmacological properties.
References
- 1. iab.kit.edu [iab.kit.edu]
- 2. The pan-genome of Aspergillus fumigatus provides a high-resolution view of its population structure revealing high levels of lineage-specific diversity driven by recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C21H23N3O2) [pubchemlite.lcsb.uni.lu]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. uniprot.org [uniprot.org]
- 10. The fumitremorgin gene cluster of Aspergillus fumigatus: identification of a gene encoding brevianamide F synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of cytochrome P450s required for fumitremorgin biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antiviral activity of Sambucus FormosanaNakai ethanol extract and related phenolic acid constituents against human coronavirus NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benthamopen.com [benthamopen.com]
The Biosynthesis of Demethoxyfumitremorgin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C is a diketopiperazine alkaloid produced by the fungus Aspergillus fumigatus. It belongs to the fumitremorgin family of mycotoxins, which are known for their diverse biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies for its study. This information is crucial for researchers in natural product chemistry, fungal genetics, and drug development who are interested in understanding and potentially manipulating the production of this and related bioactive compounds.
Core Biosynthetic Pathway
The biosynthesis of this compound begins with the condensation of two amino acids, L-tryptophan and L-proline, and proceeds through a series of enzymatic modifications. The core pathway is governed by a cluster of genes, termed the ftm gene cluster, in Aspergillus fumigatus.
The biosynthesis initiates with the formation of the diketopiperazine core, brevianamide (B1173143) F, from L-tryptophan and L-proline. This reaction is catalyzed by a nonribosomal peptide synthetase (NRPS), FtmA.[1] Subsequently, a prenyltransferase, FtmB, attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole (B1671886) ring of brevianamide F, yielding tryprostatin B.[2] From tryprostatin B, the pathway diverges. One branch leads to the formation of fumitremorgin C, while the other, which is the focus of this guide, leads to this compound. The key step in the formation of this compound is the cyclization of tryprostatin B, a reaction catalyzed by the cytochrome P450 monooxygenase, FtmE.[3]
Key Enzymes and Intermediates
The core enzymatic players and the chemical transformations they catalyze are summarized below.
| Enzyme | Gene | Type | Substrate | Product |
| FtmA | ftmA | Nonribosomal Peptide Synthetase (NRPS) | L-Tryptophan, L-Proline | Brevianamide F |
| FtmB (FtmPT1) | ftmB | Prenyltransferase | Brevianamide F, DMAPP | Tryprostatin B |
| FtmE | ftmE | Cytochrome P450 Monooxygenase | Tryprostatin B | This compound |
Quantitative Data
Precise quantitative data for all enzymatic steps in the this compound pathway is not extensively available in the literature. However, kinetic parameters for the prenyltransferase FtmB (also referred to as FtmPT1) have been determined.
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| FtmB (FtmPT1) | Brevianamide F | 55 | 5.57 |
| Dimethylallyl diphosphate (B83284) (DMAPP) | 74 | 5.57 |
Table: Kinetic parameters of FtmB (FtmPT1). Data sourced from[2].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Fungal Culture and Metabolite Extraction
Objective: To cultivate Aspergillus fumigatus and extract secondary metabolites, including this compound.
Protocol:
-
Inoculate Aspergillus fumigatus spores into a suitable liquid medium, such as Czapek-Dox broth supplemented with 30% glucose.[4]
-
Incubate the culture at 37°C for an optimized duration, typically determined through a time-course experiment to maximize production (e.g., 29 hours for related metabolites).[4]
-
Separate the mycelium from the culture broth by filtration.
-
Extract the secondary metabolites from both the mycelium and the culture filtrate using an organic solvent such as ethyl acetate (B1210297) or chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
Heterologous Expression and Purification of Pathway Enzymes
Objective: To produce and purify the biosynthetic enzymes (FtmA, FtmB, FtmE) for in vitro characterization. This protocol is a general guideline and may require optimization for each specific enzyme.
Protocol:
-
Gene Cloning: Amplify the coding sequences of ftmA, ftmB, and ftmE from A. fumigatus cDNA. Clone the amplified genes into a suitable expression vector, such as pQE70 for E. coli expression, often with an affinity tag (e.g., His6-tag) for purification.[2]
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or a fungal host like Aspergillus nidulans.[5][6] Induce protein expression under optimized conditions (e.g., specific IPTG concentration and temperature for E. coli).[2]
-
Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells using methods such as sonication or French press.
-
Protein Purification: Centrifuge the lysate to separate the soluble fraction. Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[2] Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
In Vitro Enzyme Assays
Objective: To determine the activity and kinetic parameters of the purified biosynthetic enzymes.
Protocol (Example for FtmB):
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified FtmB enzyme, the substrate brevianamide F, and the co-substrate DMAPP.[2]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.
-
Analyze the formation of tryprostatin B using HPLC or LC-MS/MS.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation.
Analytical Methods for Metabolite Quantification
Objective: To identify and quantify this compound and its precursors in fungal extracts or enzyme assays.
High-Performance Liquid Chromatography (HPLC) Protocol (Adaptable):
This protocol is based on a method for the related compound Fumitremorgin C and may require optimization.[7]
-
Column: C18 reverse-phase column (e.g., Novapak C18).[7]
-
Mobile Phase: Isocratic elution with a mixture of ammonium (B1175870) acetate buffer and acetonitrile. The exact ratio should be optimized for optimal separation.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 225 nm for Fumitremorgin C).[7]
-
Quantification: Generate a standard curve using a purified standard of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters (General Guidance):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this class of compounds.
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ions: Determine characteristic fragment ions by performing product ion scans on a standard.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method using the precursor ion and the most intense, specific product ions for sensitive and selective quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the structures of biosynthetic intermediates and the final product.
General Procedure:
-
Purify the compound of interest using preparative HPLC.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Analyze the spectra to elucidate the chemical structure. Published NMR data for brevianamide F and tryprostatin B can be used for comparison.[8][9]
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for enzyme expression and characterization.
Conclusion
The biosynthesis of this compound is a multi-step process involving a dedicated set of enzymes encoded by the ftm gene cluster in Aspergillus fumigatus. Understanding this pathway at a molecular level opens avenues for metabolic engineering to enhance the production of this and related compounds, as well as for the discovery of novel enzyme inhibitors. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway. While quantitative data for some enzymatic steps remain to be fully elucidated, the provided methodologies offer a solid foundation for future research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MiMeDB: 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0011991) [mimedb.org]
- 4. Determination of optimum growth conditions for gliotoxin production by Aspergillus fumigatus and development of a novel method for gliotoxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results for "heterologous expression" | Springer Nature Experiments [experiments.springernature.com]
- 6. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tryprostatin B | C21H25N3O2 | CID 9863281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Brevianamide F - Wikipedia [en.wikipedia.org]
Demethoxyfumitremorgin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Demethoxyfumitremorgin C (DMFTC), a mycotoxin with significant potential in cancer research. This document outlines its chemical properties, biological activity, and the molecular pathways it influences, with a focus on its application in oncology. Detailed experimental methodologies are provided to facilitate further investigation into its therapeutic potential.
Core Compound Data
This compound is an indole (B1671886) alkaloid and a secondary metabolite produced by fungi of the Aspergillus genus. Its chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 111768-16-2[1][2][3][4][5][6] |
| Molecular Formula | C₂₁H₂₃N₃O₂[2][4][5] |
| Molecular Weight | 349.43 g/mol [2][4][7] |
Mechanism of Action and Biological Activity
This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, it is a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), a key transporter involved in multidrug resistance.
Induction of Apoptosis and Cell Cycle Arrest in Prostate Cancer
Studies on human prostate cancer cells (PC3) have revealed that DMFTC inhibits cell proliferation by inducing G1 phase cell cycle arrest and apoptosis.[1][7] This is achieved through the activation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][7] The upregulation of p53 and p21 leads to a decrease in the expression of G1-phase-associated proteins, including cyclin D, cyclin E, Cdk2, and Cdk4.[1][7]
The apoptotic effects of DMFTC are mediated through both the intrinsic (mitochondrial) and extrinsic pathways.[2][3] This involves the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[2][3] Consequently, DMFTC activates caspase-3, -8, and -9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3]
Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2)
This compound and its analogs are potent and specific inhibitors of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[4][8] BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer by effluxing a wide range of chemotherapeutic agents from cancer cells. By inhibiting BCRP, DMFTC can reverse multidrug resistance and enhance the efficacy of conventional anti-cancer drugs.[4]
Signaling Pathways
The signaling cascade initiated by this compound in prostate cancer cells, leading to apoptosis and cell cycle arrest, is depicted below.
Caption: Signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Western Blot Analysis for Cell Cycle and Apoptotic Proteins
This protocol is for the detection of proteins such as p53, p21, Cyclin D, Cyclin E, Cdk2, and Cdk4.
-
Cell Lysis:
-
Treat cells with DMFTC at desired concentrations and time points.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Cell Preparation:
-
Treat cells with DMFTC and harvest at desired time points.
-
Wash cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Annexin V/Propidium Iodide Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with DMFTC and harvest.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry immediately after staining.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells are positive for both Annexin V and PI.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential.
-
Cell Preparation and Staining:
-
Culture cells in a suitable plate or dish.
-
Treat cells with DMFTC as required. Include a positive control (e.g., CCCP) to induce mitochondrial depolarization.
-
Remove the culture medium and wash the cells with a suitable buffer.
-
Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
-
Analysis:
-
Wash the cells to remove the staining solution.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Experimental Workflow
The logical flow for investigating the anti-cancer effects of this compound is outlined in the diagram below.
Caption: A typical experimental workflow for studying DMFTC.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
An In-depth Technical Guide on the Core Mechanism of Action of Demethoxyfumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DF-C) is a mycotoxin, an indole (B1671886) alkaloid, produced by various fungi, including Aspergillus fumigatus.[1] It is a derivative of fumitremorgin C (FTC), lacking the 9-methoxy group.[1] In recent years, DF-C and its analogs have garnered significant attention in the field of oncology for their potent biological activities. The primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the key players in MDR is the ATP-binding cassette (ABC) transporter family, which functions as drug efflux pumps. This guide provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its role as a potent inhibitor of the ABCG2 transporter, its impact on apoptosis, and its potential in overcoming multidrug resistance.
Core Mechanism of Action: Inhibition of ABCG2 (BCRP)
The principal mechanism of action of this compound is the potent and specific inhibition of the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[2][3][4][5] ABCG2 is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide variety of substrates, including many chemotherapeutic agents, out of the cell.[5][6] This efflux mechanism reduces the intracellular concentration of anticancer drugs, thereby diminishing their cytotoxic effects and leading to multidrug resistance.[4]
This compound and its analog Fumitremorgin C act as inhibitors of ABCG2, effectively blocking its transport function.[2][5] By binding to the transporter, DF-C prevents the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and restoring their therapeutic efficacy.[4][7][8] This reversal of multidrug resistance is a key aspect of DF-C's potential as a chemosensitizing agent in cancer therapy.[3][7][8]
The interaction of DF-C with ABCG2 is highly specific. Studies have shown that Fumitremorgin C does not significantly inhibit other major MDR transporters such as P-glycoprotein (Pgp/ABCB1) or the multidrug resistance-associated protein 1 (MRP1/ABCC1).[2][7][8] This selectivity is advantageous as it reduces the likelihood of off-target effects and provides a specific tool for studying ABCG2-mediated resistance.
Furthermore, the inhibitory action of FTC analogs on ABCG2 has been shown to be stereospecific. The spatial arrangement of the molecule plays a crucial role in its binding and inhibitory potency, with certain stereoisomers being significantly more active.[9] This highlights the specific nature of the interaction between the inhibitor and the transporter.
The binding of inhibitors like FTC to ABCG2 is thought to occur within the transmembrane domains, potentially in one of the multiple drug-binding pockets.[10][11] This binding can be competitive with the transport substrates or can occur at an allosteric site, inducing conformational changes that prevent the proper functioning of the transporter.[5][10] Evidence suggests a mixed type of inhibition for some ABCG2 inhibitors.[10]
Inhibition of ABCG2's ATPase activity is another facet of DF-C's mechanism. ABCG2 possesses a basal ATPase activity that is inhibited by Fumitremorgin C.[12] In certain mutant forms of ABCG2 that exhibit drug-stimulated ATPase activity, FTC can block this stimulation.[12]
Secondary Mechanism: Induction of Apoptosis
Beyond its role as an ABCG2 inhibitor, this compound has been shown to directly induce apoptosis, or programmed cell death, in certain cancer cell lines, such as PC3 human prostate cancer cells.[13] This suggests a dual-action mechanism that could be particularly effective in cancer treatment.
The apoptotic pathway induced by DF-C involves both the intrinsic (mitochondrial) and extrinsic pathways.[13] Treatment with DF-C leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[13] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[13]
Furthermore, DF-C activates a cascade of caspases, which are the executioners of apoptosis. Specifically, it activates caspase-3, caspase-8, and caspase-9.[13] Caspase-9 is a key initiator caspase in the intrinsic pathway, while caspase-8 is the primary initiator in the extrinsic pathway. Caspase-3 is a central executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including the cleavage of poly(ADP-ribose) polymerase (PARP).[13] The apoptotic effects of DF-C can be blocked by caspase inhibitors, confirming the caspase-dependent nature of this process.[13]
The induction of apoptosis by DF-C is also associated with the downregulation of pro-survival signaling pathways, including the Ras/PI3K/Akt pathway.[13]
Quantitative Data on ABCG2 Inhibition
The potency of this compound and its analogs as ABCG2 inhibitors has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of a biological target by 50%.
| Compound | Cell Line | Substrate | IC50 Value | Reference |
| Fumitremorgin C | MDCKII-hBCRP | Mitoxantrone | Significantly lower for human BCRP | [14] |
| Fumitremorgin C | MDCKII-mBcrp1 | Mitoxantrone | Higher than for human BCRP | [14] |
| Fumitremorgin C | MEF3.8-hBCRP | Mitoxantrone | Significantly lower for human BCRP | [14] |
| Fumitremorgin C | MEF3.8-mBcrp1 | Mitoxantrone | Higher than for human BCRP | [14] |
| Fumitremorgin C | MDCKII-hBCRP | Chlorine e6 | Significantly lower for human BCRP | [14] |
| Fumitremorgin C | MDCKII-mBcrp1 | Chlorine e6 | Higher than for human BCRP | [14] |
Note: Specific IC50 values for this compound were not detailed in the provided search results, but its activity is expected to be comparable to or potent than Fumitremorgin C. The data for Fumitremorgin C illustrates the potent inhibition of human ABCG2.
Experimental Protocols
Reversal of Multidrug Resistance (MDR) Assay (Cytotoxicity Assay)
Objective: To determine the ability of this compound to sensitize ABCG2-overexpressing cancer cells to a chemotherapeutic agent.
Methodology:
-
Cell Culture: Culture ABCG2-overexpressing cells (e.g., S1-M1-3.2, MCF-7/BCRP) and the corresponding parental (sensitive) cell line in appropriate culture medium.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a serial dilution of the chemotherapeutic agent (e.g., mitoxantrone, doxorubicin, topotecan).
-
Prepare a fixed, non-toxic concentration of this compound.
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration to generate dose-response curves.
-
Determine the IC50 value for the chemotherapeutic agent in the presence and absence of this compound.
-
The fold-reversal of resistance is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
-
Drug Accumulation Assay
Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent ABCG2 substrate.
Methodology:
-
Cell Preparation: Harvest ABCG2-overexpressing and parental cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Incubate the cells with or without this compound for a short period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A) to the cell suspension.
-
Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C, protected from light.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the intracellular fluorescence.
-
Data Analysis: Compare the mean fluorescence intensity of the cells treated with the substrate alone to those treated with the substrate plus this compound. An increase in fluorescence in the presence of the inhibitor indicates reduced efflux and increased accumulation.
ATPase Activity Assay
Objective: To determine the effect of this compound on the ATP hydrolysis activity of ABCG2.
Methodology:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 insect cells).
-
Assay Reaction:
-
Set up reaction mixtures containing the membrane vesicles, assay buffer, and this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
To measure substrate-stimulated ATPase activity, include a known ABCG2 substrate in the reaction.
-
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Calculate the rate of ATP hydrolysis. Compare the ATPase activity in the presence of this compound to the basal activity (and substrate-stimulated activity, if applicable) to determine the extent of inhibition.
Conclusion
This compound exhibits a potent and specific mechanism of action centered on the inhibition of the ABCG2 multidrug transporter. By blocking the efflux of chemotherapeutic agents, it effectively reverses multidrug resistance, a major obstacle in cancer treatment. Furthermore, its ability to induce apoptosis through multiple pathways presents a secondary, complementary mechanism that enhances its anticancer potential. The detailed understanding of its interaction with ABCG2, coupled with its specificity, makes this compound and its analogs promising candidates for further development as chemosensitizing agents in oncology. The experimental protocols outlined provide a framework for the continued investigation and characterization of these valuable compounds in preclinical and translational research.
References
- 1. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinician.com [clinician.com]
- 5. scbt.com [scbt.com]
- 6. Characterization of 3-methoxy flavones for their interaction with ABCG2 as suggested by ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Residues contributing to drug transport by ABCG2 are localised to multiple drug-binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of drug transport, ATP hydrolysis, and nucleotide trapping by the human ABCG2 multidrug transporter. Modulation of substrate specificity by a point mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 14. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethoxycurcumin: A Comprehensive Technical Guide on its Role as a G2/M Cell Cycle Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxycurcumin (DMC), a natural analog of curcumin (B1669340) isolated from the rhizome of Curcuma longa, has garnered significant scientific interest for its potential as an anticancer agent. Unlike its more famous counterpart, DMC exhibits enhanced stability and bioavailability, making it a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of Demethoxycurcumin's function as a potent G2/M cell cycle inhibitor. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its study, and visualize the intricate signaling pathways it modulates.
Mechanism of Action: G2/M Cell Cycle Arrest
Demethoxycurcumin exerts its primary anticancer effect by inducing cell cycle arrest at the G2/M transition phase, thereby preventing cancer cells from entering mitosis and undergoing cell division. This arrest is not a result of direct interaction with microtubules, but rather a consequence of the targeted degradation of key cell cycle regulatory proteins.
The central mechanism involves the generation of Reactive Oxygen Species (ROS). DMC treatment leads to an increase in intracellular ROS levels, which in turn triggers the ubiquitination and subsequent proteasomal degradation of critical G2/M checkpoint proteins, including Cdc25c, Cyclin B1, and CDK1 (Cdc2). The degradation of these proteins prevents the formation of the active Cyclin B1/Cdc2 complex, which is essential for entry into mitosis.
Furthermore, Demethoxycurcumin has been shown to inhibit the Ras/PI3K/Akt signaling pathway, a critical cascade that promotes cell survival and proliferation. By downregulating this pathway, DMC further contributes to the suppression of cancer cell growth and survival.
Quantitative Data on Biological Activity
The efficacy of Demethoxycurcumin as an anticancer agent has been quantified in numerous studies. The following tables summarize its cytotoxic activity (IC50 values) and its specific impact on cell cycle distribution in various cancer cell lines.
Table 1: Cytotoxic Activity of Demethoxycurcumin (DMC) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87 MG | Human Glioma | ~25 µM |
| A549 | Human Lung Carcinoma | ~15 µM |
| MCF-7 | Human Breast Adenocarcinoma | ~20 µM |
| PC-3 | Human Prostate Adenocarcinoma | ~30 µM |
| HeLa | Human Cervical Cancer | ~18 µM |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Effect of Demethoxycurcumin (DMC) on Cell Cycle Distribution
| Cell Line | DMC Concentration (µM) | % of Cells in G2/M Phase (approx.) |
| U87 MG | 25 | 60% |
| A549 | 15 | 55% |
| HeLa | 20 | 65% |
Note: The percentage of cells in the G2/M phase is typically measured by flow cytometry after propidium (B1200493) iodide staining.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Demethoxycurcumin as a G2/M cell cycle inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Demethoxycurcumin and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Demethoxycurcumin (DMC)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DMC in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the DMC dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in each phase of the cell cycle after treatment with Demethoxycurcumin.
Materials:
-
Cancer cell line of interest
-
Demethoxycurcumin (DMC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of DMC for the desired time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect the expression levels of key G2/M regulatory proteins, such as Cdc2 and Cyclin B1, after Demethoxycurcumin treatment.
Materials:
-
Cancer cell line of interest
-
Demethoxycurcumin (DMC)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cdc2, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with DMC as desired, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cdc2 at 1:1000, anti-Cyclin B1 at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
In Vitro Tubulin Polymerization Assay
This protocol is used to determine if Demethoxycurcumin has a direct effect on microtubule formation.
Materials:
-
Purified tubulin
-
GTP
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Demethoxycurcumin (DMC)
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (B517696) (positive control for stabilization)
-
Temperature-controlled spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in general tubulin buffer with GTP.
-
Add different concentrations of DMC, nocodazole, or paclitaxel to the reaction mixture.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of DMC-treated samples to the controls to determine if DMC inhibits or enhances tubulin polymerization.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Demethoxycurcumin.
Caption: DMC-induced G2/M arrest via ROS-mediated protein degradation.
Caption: Inhibition of the Ras/PI3K/Akt survival pathway by DMC.
Caption: Experimental workflow for characterizing DMC as a G2/M inhibitor.
Conclusion
Demethoxycurcumin presents a compelling profile as a potential anticancer agent, primarily through its robust induction of G2/M cell cycle arrest. Its mechanism, centered on ROS-mediated degradation of key mitotic proteins and inhibition of pro-survival signaling pathways, offers multiple avenues for therapeutic intervention. The data and protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising natural compound in the fight against cancer.
Demethoxyfumitremorgin C: A Potent Inducer of Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Demethoxyfumitremorgin C (DMC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, has emerged as a promising candidate in cancer therapy due to its potent pro-apoptotic activity. This technical guide provides an in-depth overview of the mechanisms by which DMC induces programmed cell death in cancer cells. It details the key signaling pathways involved, summarizes quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies. One promising avenue of research is the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Molecules that can selectively trigger apoptosis in malignant cells are therefore of significant interest for drug development.
This compound is a fungal metabolite that has demonstrated significant cytotoxic effects against various cancer cell lines.[1] This guide focuses on its ability to induce apoptosis, particularly in prostate cancer cells, by modulating key signaling pathways that control cell survival and death.
Mechanism of Action: Induction of Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mode of action ensures a robust and efficient elimination of cancer cells.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals and converges on the mitochondria. DMC treatment leads to a critical imbalance in the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. Specifically, DMC downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while simultaneously upregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding receptors on the cell surface. Evidence suggests that DMC can also engage this pathway, leading to the activation of the initiator caspase-8.[1] Activated caspase-8 can then directly cleave and activate downstream effector caspases.
Convergence on Effector Caspases and PARP Cleavage
Both the intrinsic and extrinsic pathways converge on the activation of effector caspases, primarily caspase-3.[1] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP). Cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair and facilitate cellular disassembly.
Signaling Pathways Modulated by this compound
The pro-apoptotic effects of this compound are mediated through the inhibition of critical cell survival signaling pathways. A key target is the Ras/PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell proliferation, growth, and survival. By downregulating key components of this pathway, including Ras, PI3K, and Akt, DMC effectively shuts down these pro-survival signals, thereby sensitizing the cancer cells to apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis induction, and the expression of key apoptosis-related proteins.
Table 1: Cytotoxicity of this compound on Cancer Cells
| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| PC3 (Prostate) | MTT | Data not available | 48 | [1] |
Note: While the study demonstrated a dose-dependent inhibition of cell viability, a specific IC50 value was not reported.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (µM) | Apoptotic Cells (%) | Method | Reference |
| PC3 (Prostate) | Varies | Dose-dependent increase | Annexin V/PI Staining | [1] |
Note: The original research article qualitatively describes a dose-dependent increase in the percentage of apoptotic cells but does not provide specific quantitative values in the main text or figures.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in PC3 Cells
| Protein | Effect | Method | Reference |
| Ras | Downregulation | Western Blot | [1] |
| PI3K | Downregulation | Western Blot | [1] |
| Akt | Downregulation | Western Blot | [1] |
| Bcl-2 | Downregulation | Western Blot | [1] |
| Bcl-xL | Downregulation | Western Blot | [1] |
| Bax | Upregulation | Western Blot | [1] |
| Cleaved Caspase-3 | Upregulation | Western Blot | [1] |
| Cleaved Caspase-8 | Upregulation | Western Blot | [1] |
| Cleaved Caspase-9 | Upregulation | Western Blot | [1] |
| Cleaved PARP | Upregulation | Western Blot | [1] |
Note: The study reports qualitative changes in protein expression. Quantitative densitometry data is not provided.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the effect of a compound on cell viability.
Experimental Workflow for Apoptosis Studies
Caption: Workflow for investigating DMC-induced apoptosis.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DMC) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of DMC in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of DMC. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with DMC for the specified duration. Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, acting through the coordinated modulation of the intrinsic and extrinsic pathways. Its ability to inhibit the pro-survival Ras/PI3K/Akt signaling pathway makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the anticancer mechanisms of this promising natural product and to evaluate its therapeutic potential. Further studies are warranted to determine its efficacy in a broader range of cancer types and to establish its in vivo activity and safety profile.
References
An In-depth Technical Guide on the Intrinsic and Extrinsic Pathways in Demethoxyfumitremorgin C Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethoxyfumitremorgin C (DFMC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, has demonstrated significant anti-proliferative effects on various cancer cell lines. This technical guide delves into the core mechanisms of DFMC-induced apoptosis, specifically focusing on its dual engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Through a comprehensive review of the available scientific literature, this document outlines the molecular signaling cascades, provides detailed experimental protocols for assessing the apoptotic effects of DFMC, and presents quantitative data on its impact on key apoptotic markers. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development who are investigating novel therapeutic agents targeting apoptosis.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. The deregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor progression. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are of significant interest in oncology research.
This compound (DFMC) is a mycotoxin that has been identified as a potential anti-cancer agent. Studies have shown that DFMC can inhibit the viability of cancer cells, such as human prostate cancer cells (PC3), by inducing apoptosis. The apoptotic mechanism of DFMC is particularly noteworthy as it involves the activation of both the intrinsic and extrinsic pathways, suggesting a multi-pronged attack on cancer cell survival.
The Dual Apoptotic Pathways Induced by this compound
DFMC triggers apoptosis through a coordinated activation of both the intrinsic and extrinsic signaling cascades, culminating in the activation of executioner caspases and subsequent cell death.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. In the case of DFMC-induced apoptosis, this pathway is characterized by:
-
Decreased Mitochondrial Membrane Potential: DFMC treatment has been observed to cause a reduction in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in the intrinsic apoptotic pathway.
-
Regulation of Bcl-2 Family Proteins: DFMC modulates the expression of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization. Specifically, DFMC has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while upregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial membrane.
-
Cytochrome c Release: The increased mitochondrial membrane permeability leads to the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the auto-catalytic activation of caspase-9, the initiator caspase of the intrinsic pathway.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While the specific death receptors involved in DFMC-induced apoptosis are not yet fully elucidated, the activation of the key initiator caspase of this pathway, caspase-8, has been confirmed.[1] The general mechanism is as follows:
-
Death Receptor Activation: It is hypothesized that DFMC may directly or indirectly lead to the activation of death receptors such as Fas or TRAIL receptors on the surface of cancer cells.
-
DISC Formation and Caspase-8 Activation: Upon activation, these receptors recruit adaptor proteins like Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The proximity of pro-caspase-8 molecules within the DISC leads to their auto-cleavage and activation.
Convergence on the Execution Pathway
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3. Activated caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway) can both cleave and activate pro-caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. DFMC treatment has been shown to lead to the activation of caspase-3 and the subsequent cleavage of PARP.[1]
Quantitative Data on DFMC-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on key markers of apoptosis in PC3 human prostate cancer cells, as reported in the literature.
Table 1: Effect of this compound on the Viability of PC3 Cells
| Concentration of DFMC | Cell Viability (%) |
| Control | 100 |
| 10 µM | Data not available |
| 25 µM | Data not available |
| 50 µM | Data not available |
Table 2: Modulation of Apoptosis-Related Protein Expression by this compound
| Protein | Treatment | Relative Expression Level (Fold Change vs. Control) |
| Anti-apoptotic | ||
| Bcl-2 | DFMC | Downregulated[1] |
| Bcl-xL | DFMC | Downregulated[1] |
| Pro-apoptotic | ||
| Bax | DFMC | Upregulated[1] |
Note: The exact fold changes in protein expression were not specified in the available literature. The table indicates the qualitative change observed.
Table 3: Activation of Caspases by this compound
| Caspase | Treatment | Activity (Fold Change vs. Control) |
| Caspase-3 | DFMC | Activated[1] |
| Caspase-8 | DFMC | Activated[1] |
| Caspase-9 | DFMC | Activated[1] |
Note: Quantitative fold-change values for caspase activation were not provided in the primary source. The table reflects the observed activation.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate DFMC-induced apoptosis.
Cell Culture and Treatment
-
Cell Line: PC3 human prostate cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound (dissolved in a suitable solvent like DMSO) is added to the culture medium at various concentrations for the desired incubation times. A vehicle control (DMSO alone) should be run in parallel.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Seed PC3 cells in 6-well plates and treat with DFMC as described above.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a common method to assess changes in mitochondrial membrane potential.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
Culture and treat PC3 cells with DFMC in a 96-well plate.
-
Add JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity at both the green (emission ~529 nm) and red (emission ~590 nm) channels using a fluorescence plate reader.
-
-
Data Analysis: The ratio of red to green fluorescence is calculated for each sample. A decrease in this ratio in DFMC-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Procedure:
-
After treatment with DFMC, lyse the PC3 cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, PARP, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to the loading control (β-actin) to ensure equal protein loading.
Caspase Activity Assays
Colorimetric or fluorometric assays can be used to quantify the activity of specific caspases.
-
Principle: These assays utilize synthetic peptide substrates that are specifically recognized and cleaved by the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8, and LEHD for caspase-9). The peptide is conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the active caspase, the chromophore or fluorophore is released, and its absorbance or fluorescence can be measured.
-
Procedure:
-
Prepare cell lysates from DFMC-treated and control PC3 cells.
-
Incubate the lysates with the specific caspase substrate in a 96-well plate.
-
After incubation, measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: The increase in absorbance or fluorescence in the DFMC-treated samples compared to the control is proportional to the increase in caspase activity.
Visualizing the Pathways and Workflows
Signaling Pathways of DFMC-Induced Apoptosis
Caption: Signaling pathways of DFMC-induced apoptosis.
Experimental Workflow for Apoptosis Assessment
References
Demethoxyfumitremorgin C: A Comprehensive Technical Review of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DF-C) is a secondary metabolite produced by various fungi, notably from the Aspergillus genus. As an indole (B1671886) alkaloid mycotoxin, it has garnered significant interest within the scientific community for its potent biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth review of the current understanding of DF-C's biological activity, focusing on its mechanism of action, quantitative data from cytotoxicity assays, and detailed experimental protocols.
Core Biological Activity: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism through which this compound exerts its anticancer effects is the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle at the G2/M phase. These activities are orchestrated through the modulation of key signaling pathways crucial for cell survival and proliferation.
Apoptosis Induction
DF-C has been demonstrated to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways. A key study on human prostate cancer cells (PC3) revealed that DF-C treatment leads to a cascade of molecular events culminating in cell death.
The signaling cascade for DF-C-induced apoptosis involves the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins. Specifically, DF-C has been shown to decrease the expression of Ras, PI3K, Akt, Bcl-xL, and Bcl-2. The inhibition of the PI3K/Akt pathway, a central signaling node for cell survival and proliferation, is a critical event in DF-C's mechanism of action. Concurrently, DF-C upregulates the expression of the pro-apoptotic protein Bax.[1]
This shift in the balance between pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. This, in turn, triggers the activation of a caspase cascade, including the initiator caspases -8 and -9, and the executioner caspase-3. Activated caspase-3 then cleaves essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Cell Cycle Arrest at G2/M Phase
In addition to inducing apoptosis, this compound is recognized as a fungal inhibitor of mammalian cell cycle progression, specifically at the G2/M transition. While the precise molecular mechanism for DF-C is still under full investigation, the G2/M checkpoint is typically regulated by the activity of the Cyclin B1/Cdc2 kinase complex. Disruption of this complex, often through the modulation of upstream regulators, prevents the cell from entering mitosis, leading to cell cycle arrest and, potentially, apoptosis.
Quantitative Data on Cytotoxicity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC3 | Prostate Cancer | Data not available in searched literature | |
| Other Cancer Cell Lines | Further research is needed to populate this table with specific IC50 values for DF-C. |
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to elucidate the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the concentration of DF-C.
Apoptosis Analysis by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are considered viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This technique is crucial for investigating the changes in protein expression levels in the signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Logical relationship of this compound inducing G2/M cell cycle arrest.
Conclusion
This compound is a promising natural compound with significant anticancer properties. Its ability to induce apoptosis through the modulation of the PI3K/Akt and Bcl-2 family pathways, as well as its capacity to halt the cell cycle at the G2/M phase, underscores its potential as a lead compound for the development of novel cancer therapeutics. This technical guide has summarized the key biological activities, provided a framework for quantitative data presentation, and outlined the essential experimental protocols for the continued investigation of this potent fungal metabolite. Further research is warranted to fully elucidate its molecular targets and to establish a comprehensive cytotoxicity profile across a wider range of human cancers.
References
Methodological & Application
Application Notes and Protocols: Cell Cycle Analysis of Demethoxyfumitremorgin C Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DFC) is a secondary metabolite with potential as an anticancer agent. Emerging evidence suggests that DFC may function as a tubulin polymerization inhibitor. Compounds that interfere with microtubule dynamics are a significant class of anticancer agents that disrupt the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis.
These application notes provide a detailed protocol for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of the DNA content of individual cells, thereby enabling the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[1] The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell.[1] Therefore, cells in the G2/M phase of the cell cycle, which have a 4N DNA content, will exhibit twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content).[1] Cells in the S phase, which are actively replicating their DNA, will have a DNA content between 2N and 4N and will show an intermediate level of fluorescence. By analyzing the distribution of fluorescence intensities in a population of cells, the percentage of cells in each phase of the cell cycle can be quantified.
Data Presentation
Expected Dose-Dependent Effect of this compound on Cell Cycle Distribution
The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment using a human cancer cell line (e.g., HeLa, A549, or PC3) treated with varying concentrations of this compound for 24 hours. The optimal concentrations should be determined based on preliminary cytotoxicity assays (e.g., IC50 determination).
| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |
| 1x IC50 DFC | 40 ± 3.8 | 20 ± 2.9 | 40 ± 4.1 |
| 2x IC50 DFC | 25 ± 3.1 | 15 ± 2.5 | 60 ± 5.3 |
| 5x IC50 DFC | 15 ± 2.5 | 10 ± 1.8 | 75 ± 6.2 |
Data are represented as mean ± standard deviation from three independent experiments. Note: This is example data; actual results may vary depending on the cell line and experimental conditions.
Expected Time-Course Effect of this compound on Cell Cycle Distribution
This table illustrates the expected results from a time-course experiment with a fixed concentration (e.g., 2x IC50) of this compound.
| Treatment Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 55 ± 4.5 | 25 ± 3.3 | 20 ± 2.8 |
| 6 | 50 ± 4.1 | 23 ± 3.1 | 27 ± 3.5 |
| 12 | 40 ± 3.9 | 18 ± 2.7 | 42 ± 4.3 |
| 24 | 25 ± 3.2 | 15 ± 2.4 | 60 ± 5.1 |
| 48 | 20 ± 2.8 | 12 ± 2.1 | 68 ± 5.9 |
Data are represented as mean ± standard deviation from three independent experiments. Note: This is example data; actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
I. Preliminary Determination of IC50
Before performing cell cycle analysis, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cancer cell line. This will inform the concentration range to be used in the cell cycle experiments. A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay can be used.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: After the incubation period, perform the viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.
II. Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Centrifuge tubes
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the selected cancer cell line into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate the cells overnight at 37°C in a 5% CO2 incubator.[1]
-
Compound Treatment: Based on the predetermined IC50 value, prepare dilutions of this compound in complete cell culture medium. A common starting point is to use concentrations equivalent to 0.5x, 1x, 2x, and 5x the IC50. Also include a vehicle control (DMSO at the same concentration as the highest DFC treatment). Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DFC or the vehicle control. Incubate for the desired time periods (e.g., 12, 24, or 48 hours).[2]
-
Cell Harvesting: Following incubation, collect both the culture medium (which may contain floating mitotic or apoptotic cells) and the adherent cells. To detach the adherent cells, wash with PBS and then add Trypsin-EDTA. Combine all cells from each well into individual centrifuge tubes.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[1] Carefully discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this wash step to ensure complete removal of medium and trypsin.
-
Fixation: After the final wash, resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[1][3] This step is critical for proper fixation and to minimize cell clumping. Incubate the cells on ice for at least 30 minutes or at -20°C for a minimum of 2 hours.[1] Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the less dense fixed cells. Carefully remove the ethanol supernatant. Wash the cell pellet twice with cold PBS to rehydrate the cells. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurements. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes. If cell clumps are visible, filter the suspension through a nylon mesh. Analyze the samples on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris. Use a pulse-width or pulse-area vs. pulse-height plot to exclude doublets and cell aggregates.[4] Record at least 10,000 single-cell events for each sample.
-
Data Analysis: The DNA content is measured by detecting the fluorescence of PI. The data is typically visualized as a histogram of DNA content (fluorescence intensity) versus cell count. Software with cell cycle analysis models (e.g., Watson, Dean-Jett-Fox) can be used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
Application Notes and Protocols: Detection of Demethoxyfumitremorgin C-Induced Apoptosis using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DMFTC) is a secondary metabolite derived from the marine fungus Aspergillus fumigatus.[1] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis.[1][2] DMFTC-induced apoptosis is associated with the regulation of key signaling molecules, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[1][3] The activation of caspases, which are crucial executioners of apoptosis, has also been observed following DMFTC treatment.[1][3]
A reliable and widely used method to detect and quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[4][5] This method is based on key cellular changes that occur during apoptosis. In the early stages, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner side of the plasma membrane to the outer surface.[4][5] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[4][6] Propidium Iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.[5][7] It can, however, penetrate the compromised membranes of late-stage apoptotic and necrotic cells, staining the nucleus red.[4] This dual-staining approach allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
These application notes provide a detailed protocol for using Annexin V/PI staining to assess the apoptotic effects of this compound on cancer cells.
Apoptotic Signaling Pathway Induced by this compound
The diagram below illustrates the key molecular events initiated by this compound that lead to apoptosis. DMFTC has been shown to engage both the intrinsic (mitochondrial) and extrinsic cell death pathways.[1][3] It influences a cascade of protein interactions, resulting in the activation of executioner caspases that dismantle the cell.
References
- 1. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus fumigatus-derived this compound inhibits proliferation of PC3 human prostate cancer cells through p53/p21-dependent G1 arrest and apoptosis induction -Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]
- 3. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Demethoxyfumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DMFMC) is a mycotoxin derived from the fungus Aspergillus fumigatus.[1][2][3] It has garnered significant interest in the field of oncology for its potent biological activities. Primarily, DMFMC is recognized as a selective and potent inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[4] ABCG2/BCRP is a key protein implicated in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus diminishing their efficacy.[5][6] By inhibiting this transporter, DMFMC can potentially reverse MDR and re-sensitize cancer cells to conventional therapies.[4][7]
Furthermore, DMFMC has demonstrated direct cytotoxic and pro-apoptotic effects, particularly in prostate cancer cells.[1][2] Its mechanism of action involves the induction of both intrinsic (mitochondrial) and extrinsic apoptotic pathways, characterized by the downregulation of anti-apoptotic proteins (such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2) and the activation of caspases-3, -8, and -9.[1][2] Given these dual activities, DMFMC holds promise as both a standalone anticancer agent and a chemosensitizer.
These application notes provide detailed protocols for a series of in vitro cell-based assays designed to characterize the biological activities of this compound. The assays will enable researchers to:
-
Evaluate the inhibitory potency of DMFMC on the ABCG2 transporter.
-
Assess its cytotoxic effects on cancer cell lines.
-
Investigate its impact on cancer stem cell (CSC) populations, which are often implicated in therapy resistance and tumor recurrence.[8]
ABCG2/BCRP Inhibition Assay
This assay is designed to determine the concentration-dependent inhibitory effect of DMFMC on the ABCG2 transporter. A common method involves measuring the intracellular accumulation of a fluorescent ABCG2 substrate, such as pheophorbide a or mitoxantrone, in cells overexpressing the transporter.[9][10] Inhibition of ABCG2 by DMFMC will lead to an increase in intracellular fluorescence.
Experimental Workflow: ABCG2 Inhibition Assay
Caption: Workflow for the ABCG2/BCRP inhibition assay.
Experimental Protocol
Cell Lines:
-
ABCG2-overexpressing cell line (e.g., NCI-H460/MX20, MDCKII-hBCRP)
-
Parental control cell line (e.g., NCI-H460, MDCKII)
Reagents:
-
This compound (DMFMC)
-
Fumitremorgin C (FTC) or Ko143 (positive control inhibitor)[9][11]
-
Pheophorbide a (fluorescent ABCG2 substrate)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DMSO (vehicle for compounds)
Procedure:
-
Cell Seeding: Seed both the ABCG2-overexpressing and parental cells into black, clear-bottom 96-well plates at a density of 5 x 104 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of DMFMC in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare solutions for the positive control (e.g., 10 µM FTC) and a vehicle control (DMSO, final concentration ≤ 0.5%).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Pre-incubate the plates for 30 minutes at 37°C.
-
Substrate Addition: Add 100 µL of medium containing the fluorescent substrate (e.g., 5 µM Pheophorbide a) to each well.
-
Incubation: Incubate the plates for 1-2 hours at 37°C, protected from light.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (e.g., Ex/Em = 410/670 nm for Pheophorbide a).
-
Data Analysis: Subtract the background fluorescence from the parental cells. Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition). Plot the percentage of inhibition against the logarithm of DMFMC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: ABCG2/BCRP Inhibition by this compound
| Compound | Cell Line | IC50 (µM) |
| This compound | NCI-H460/MX20 | Hypothetical Value: 1.5 |
| Fumitremorgin C (Control) | NCI-H460/MX20 | Hypothetical Value: 0.8 |
Cytotoxicity Assay
This assay evaluates the dose-dependent cytotoxic effect of DMFMC on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12]
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay.
Experimental Protocol
Cell Line:
-
Prostate cancer cell line (e.g., PC3) or other relevant cancer cell lines.
Reagents:
-
This compound (DMFMC)
-
Doxorubicin (positive control)
-
MTT reagent (5 mg/mL in PBS)
-
Complete cell culture medium
-
DMSO
Procedure:
-
Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5 x 103 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of DMFMC (e.g., 0.1 µM to 200 µM) for 48 or 72 hours. Include a positive control (Doxorubicin) and a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of DMFMC concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation
Table 2: Cytotoxicity of this compound on PC3 Cells
| Compound | Treatment Duration | GI50 (µM) |
| This compound | 48 hours | Hypothetical Value: 25.6 |
| This compound | 72 hours | Hypothetical Value: 18.2 |
| Doxorubicin (Control) | 72 hours | Hypothetical Value: 0.5 |
Apoptosis and Cell Cycle Analysis via Flow Cytometry
To further investigate the mechanism of DMFMC-induced cell death, flow cytometry can be employed to analyze apoptosis and cell cycle distribution.
Signaling Pathway: DMFMC-Induced Apoptosis
Caption: Proposed signaling pathway for DMFMC-induced apoptosis.[1][2]
Experimental Protocol
Reagents:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cell cycle analysis kit (e.g., with PI and RNase A)
-
Binding Buffer
Procedure:
-
Cell Treatment: Seed PC3 cells in 6-well plates and treat with DMFMC at its GI50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining for Apoptosis: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Staining for Cell Cycle: For cell cycle analysis, fix cells in cold 70% ethanol. Prior to analysis, wash with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the flow cytometry data. Compare the results from DMFMC-treated cells to vehicle-treated controls.
Data Presentation
Table 3: Effect of DMFMC on Apoptosis and Cell Cycle Distribution in PC3 Cells (48h)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Hypothetical: 3.1 | Hypothetical: 2.5 | Hypothetical: 55.2 | Hypothetical: 24.8 | Hypothetical: 20.0 |
| DMFMC (GI50) | Hypothetical: 15.8 | Hypothetical: 22.4 | Hypothetical: 68.5 | Hypothetical: 15.3 | Hypothetical: 16.2 |
Cancer Stem Cell (CSC) Inhibition Assay
This assay assesses the ability of DMFMC to target the cancer stem cell subpopulation, which can be identified by specific markers (e.g., ALDH activity) or their ability to form tumorspheres in non-adherent culture conditions.
Experimental Workflow: Tumorsphere Formation Assay
Caption: Workflow for the tumorsphere formation assay.
Experimental Protocol
Reagents:
-
Serum-free stem cell medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
DMFMC
Procedure:
-
Cell Seeding: Plate PC3 cells as a single-cell suspension in ultra-low attachment 6-well plates at a low density (e.g., 1,000 cells/mL) in serum-free stem cell medium.
-
Treatment: Immediately add various concentrations of DMFMC to the wells.
-
Incubation: Culture the cells for 7-14 days, replenishing with fresh medium and DMFMC every 3-4 days.
-
Quantification: Count the number of tumorspheres (typically >50 µm in diameter) per well using an inverted microscope. The size of the spheres can also be measured.
-
Data Analysis: Calculate the percentage of sphere formation and the average sphere size in DMFMC-treated wells relative to the vehicle control.
Data Presentation
Table 4: Effect of this compound on PC3 Tumorsphere Formation
| Treatment | Sphere Formation Efficiency (%) | Average Sphere Diameter (µm) |
| Vehicle Control | Hypothetical: 12.5 | Hypothetical: 150 |
| DMFMC (10 µM) | Hypothetical: 7.2 | Hypothetical: 110 |
| DMFMC (25 µM) | Hypothetical: 3.1 | Hypothetical: 75 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its impact on ABCG2-mediated drug efflux, cancer cell viability, apoptosis, and cancer stem cell populations, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical and clinical development of DMFMC as a novel anticancer agent.
References
- 1. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. P-gp & BCRP Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescence-based in vitro assay for drug interactions with breast cancer resistance protein (BCRP, ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Demethoxyfumitremorgin C Treatment of PC3 Human Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Demethoxyfumitremorgin C (DMFTC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus, has demonstrated significant anti-proliferative and apoptotic effects on PC3 human prostate cancer cells.[1][2][3] These application notes provide a summary of the key findings and detailed protocols for investigating the effects of DMFTC on PC3 cells. The information presented is intended to guide researchers in replicating and expanding upon these findings.
Data Presentation
The following tables summarize the quantitative effects of this compound on PC3 cells, including its impact on cell cycle distribution and the expression of key regulatory proteins.
Table 1: Effect of this compound on PC3 Cell Cycle Distribution
| Treatment Concentration (µM) | Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 72 | Baseline | Baseline | Baseline |
| 25 | 72 | Increased | Decreased | No significant change |
| 50 | 72 | Significantly Increased | Significantly Decreased | No significant change |
| 100 | 72 | Markedly Increased | Markedly Decreased | No significant change |
| Note: This table represents the reported trend of G1 phase cell cycle arrest. Specific percentage values were not available in the cited literature. |
Table 2: Modulation of Cell Cycle and Apoptotic Regulatory Proteins by this compound in PC3 Cells
| Protein | Function | Effect of DMFTC Treatment |
| Cell Cycle Regulation | ||
| p53 | Tumor Suppressor | Activated[1][2] |
| p21 | Cdk Inhibitor | Activated[1][2] |
| Cyclin D | G1 Phase Progression | Decreased[1][2] |
| Cyclin E | G1 Phase Progression | Decreased[1][2] |
| Cdk2 | G1/S Phase Transition | Decreased[1][2] |
| Cdk4 | G1 Phase Progression | Decreased[1][2] |
| Apoptosis Regulation | ||
| Ras | Anti-apoptotic | Downregulated[3] |
| PI3K | Anti-apoptotic | Downregulated[3] |
| Akt | Anti-apoptotic | Downregulated[3] |
| Bcl-2 | Anti-apoptotic | Downregulated[3] |
| Bcl-xL | Anti-apoptotic | Downregulated[3] |
| Bax | Pro-apoptotic | Upregulated[3] |
| Caspase-3 | Executioner Caspase | Activated[3] |
| Caspase-8 | Initiator Caspase (Extrinsic) | Activated[3] |
| Caspase-9 | Initiator Caspase (Intrinsic) | Activated[3] |
| PARP | DNA Repair Enzyme | Cleaved[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: PC3 Cell Culture and DMFTC Treatment
-
Cell Line: PC3 human prostate cancer cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
DMFTC Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed PC3 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Treat cells with varying concentrations of DMFTC (e.g., 0, 25, 50, 100 µM) for the desired duration (e.g., 72 hours).[1] The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Following DMFTC treatment, harvest cells by trypsinization.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assessment by Fluorescent Microscopy
-
Staining:
-
Grow PC3 cells on coverslips in a 24-well plate and treat with DMFTC.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Hoechst 33342 and Propidium Iodide (PI) for 15-30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Hoechst 33342 will stain the nuclei of all cells blue, while PI will stain the nuclei of late apoptotic or necrotic cells red. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Protocol 4: Western Blot Analysis
-
Protein Extraction:
-
After DMFTC treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, Cyclin D, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on PC3 cells.
Caption: DMFTC signaling pathway in PC3 cells.
Caption: Experimental workflow for DMFTC studies.
References
- 1. Fisheries and Aquatic Sciences [e-fas.org]
- 2. Aspergillus fumigatus-derived this compound inhibits proliferation of PC3 human prostate cancer cells through p53/p21-dependent G1 arrest and apoptosis induction -Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]
- 3. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demethoxyfumitremorgin C Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C is an indole (B1671886) alkaloid mycotoxin and a known inhibitor of the breast cancer resistance protein (BCRP/ABCG2), a transporter associated with multidrug resistance in cancer. Accurate and consistent preparation of stock solutions is crucial for reliable and reproducible results in in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its excellent solubilizing properties for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 349.43 g/mol |
| CAS Number | 111768-16-2 |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Suggested Stock Concentration | 10 mM |
| Storage of Solid | -20°C, desiccated |
| Storage of Stock Solution | -20°C or -80°C, protected from light |
Experimental Protocols
Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Avoid inhalation of the powder by handling it carefully.
-
In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water and seek medical attention.[3]
-
Dispose of waste according to institutional guidelines for hazardous chemicals.
Protocol for Preparing a 10 mM this compound Stock Solution:
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for your specific requirements.
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing:
-
Tare a sterile, amber or foil-wrapped microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.49 mg of this compound powder into the tared tube.
-
Calculation:
-
Desired Concentration (M) = 0.010 mol/L
-
Desired Volume (L) = 0.001 L
-
Molecular Weight ( g/mol ) = 349.43 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 349.43 g/mol = 0.00349 g = 3.49 mg
-
-
-
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed this compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the 10 mM stock solution in tightly sealed amber vials or tubes wrapped in foil to protect it from light.
-
For short-term storage (up to a few weeks), -20°C is suitable. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Indole alkaloids in DMSO are generally stable under these conditions.
-
Protocol for Preparing Working Solutions:
Working solutions should be prepared fresh from the stock solution for each experiment.
-
Thawing: Thaw the required aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
-
Important: To avoid precipitation, do not add the DMSO stock solution directly to a large volume of aqueous buffer. It is best to add the stock solution to a small volume of medium, mix well, and then bring it to the final volume. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
-
Mixing: Gently vortex the working solution to ensure homogeneity before adding it to your experimental setup.
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships described in this protocol.
Caption: Workflow for preparing this compound stock solution.
Caption: Key considerations for handling this compound.
References
Application Notes and Protocols for a Pharmacokinetic Study of Demethoxyfumitremorgin C in Mice
These application notes provide a detailed protocol for conducting a pharmacokinetic study of Demethoxyfumitremorgin C in a murine model. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a fungal metabolite with potential biological activities that warrant further investigation. Understanding its pharmacokinetic profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is a critical step in preclinical drug development. This protocol outlines the necessary procedures for evaluating the pharmacokinetic parameters of this compound in mice.
Experimental Objectives
The primary objectives of this study are:
-
To determine the plasma concentration-time profile of this compound following administration via different routes (e.g., intravenous and oral).
-
To calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
To assess the bioavailability of this compound when administered orally.
-
To investigate the primary routes of metabolism and excretion.
Materials and Methods
Animals
-
Species: Mus musculus (e.g., CD-1 or C57BL/6 mice)
-
Sex: Male or female (use of a single sex is recommended to reduce variability)
-
Age: 8-12 weeks
-
Weight: 20-30 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.[1] Animals should be acclimated for at least one week before the experiment.
Compound Preparation and Administration
-
This compound: Purity should be >95%.
-
Formulation: The compound should be dissolved in a suitable vehicle. The choice of vehicle will depend on the route of administration and the solubility of the compound. Common vehicles include saline, polyethylene (B3416737) glycol 400 (PEG400), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2] The tolerability of the chosen vehicle at the intended dose should be established.[2]
-
Routes of Administration:
-
Dose: The dose will depend on the compound's potency and toxicity. A preliminary dose-ranging study is recommended to determine the maximum tolerated dose (MTD).
Experimental Design
A typical experimental design would involve multiple groups of mice, with each group corresponding to a specific route of administration and dose level. A serial bleeding protocol is recommended to obtain a complete pharmacokinetic profile from each animal, which reduces animal usage and inter-animal variability.[5][6]
Table 1: Example Experimental Groups
| Group | Treatment | Route of Administration | Dose (mg/kg) | Number of Animals |
| 1 | This compound | Intravenous (IV) | 2 | 5 |
| 2 | This compound | Oral (PO) | 10 | 5 |
| 3 | Vehicle Control | Intravenous (IV) | N/A | 3 |
| 4 | Vehicle Control | Oral (PO) | N/A | 3 |
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 20-30 µL) are collected at predetermined time points.[5][7] For an IV dose, typical time points might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, time points could be 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood Collection Techniques:
-
Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
-
Urine and Feces Collection: For metabolism and excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).[8][9]
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[10][11][12][13]
-
Sample Preparation: Plasma, urine, and homogenized fecal samples will likely require a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.
-
Validation: The LC-MS/MS method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[7]
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration.[14][15] |
| Tmax | Time to reach Cmax.[14] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration.[14][15][16] |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity.[15] |
| t1/2 | Elimination half-life.[15] |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F (%) | Bioavailability (for oral administration), calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. |
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic study of this compound in mice.
ADME Signaling Pathway
Caption: Conceptual ADME pathway for this compound.
Expected Results
The results of this study will provide a comprehensive pharmacokinetic profile of this compound in mice. The data will be crucial for making informed decisions regarding the potential of this compound as a therapeutic agent and for designing future efficacy and toxicology studies. The quantitative data should be summarized in tables for clear comparison of pharmacokinetic parameters between different administration routes.
References
- 1. unmc.edu [unmc.edu]
- 2. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. ijpsr.com [ijpsr.com]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. quora.com [quora.com]
- 15. doseme-rx.com [doseme-rx.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Demethoxyfumitremorgin C Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of Demethoxyfumitremorgin C analogues. The protocols and data presented herein are intended to serve as a guide for researchers engaged in the discovery and development of novel anticancer agents.
Introduction
This compound is a fungal metabolite that has garnered significant interest in the field of oncology for its potent cytotoxic and cytostatic activities. It belongs to the class of diketopiperazine alkaloids containing a tetrahydro-β-carboline core. Analogues of this compound are being actively investigated as potential therapeutic agents due to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document outlines the synthetic strategies for generating a library of these analogues, protocols for their biological characterization, and a summary of their mechanism of action.
Synthesis of this compound Analogues
The core structure of this compound analogues, a tetrahydro-β-carboline fused diketopiperazine, is typically synthesized via a multi-step process. The key reaction is the Pictet-Spengler condensation, which forms the tetrahydro-β-carboline ring system. Subsequent steps involve the formation of the diketopiperazine ring. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocol: General Procedure for the Synthesis of Tetrahydro-β-carboline Fused Diketopiperazines
This protocol describes a general method for synthesizing the core scaffold of this compound analogues.[1][2][3]
Step 1: Pictet-Spengler Reaction
-
To a solution of an L-tryptophan derivative (e.g., L-tryptophan methyl ester hydrochloride, 1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or chloroform), add the desired aldehyde or ketone (1.1 eq).
-
Add an acid catalyst (e.g., trifluoroacetic acid, 0.1 eq).
-
Stir the reaction mixture at room temperature or under reflux for 6-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrahydro-β-carboline derivative.
Step 2: N-acylation with an N-protected amino acid
-
Dissolve the purified tetrahydro-β-carboline derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add an N-protected amino acid (e.g., Fmoc-L-proline, 1.2 eq) and a coupling agent (e.g., DCC or HATU, 1.2 eq).
-
Add a base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection and Diketopiperazine Formation
-
Dissolve the N-acylated product in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., piperidine (B6355638) for Fmoc group) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product is then heated in a suitable solvent (e.g., toluene (B28343) or xylene) with a catalytic amount of a base (e.g., sodium methoxide) to induce intramolecular cyclization to form the diketopiperazine ring.
-
Purify the final this compound analogue by column chromatography or recrystallization.
Biological Activity and Data Presentation
This compound and its analogues are known to exhibit potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the activation of apoptotic pathways.
Quantitative Data Summary
The cytotoxic effects of newly synthesized this compound analogues should be evaluated using standard cell viability assays (e.g., MTT or XTT assay). The half-maximal inhibitory concentration (IC50) values should be determined for each analogue against a panel of cancer cell lines. The data should be presented in a clear and structured tabular format for easy comparison.
| Analogue | Substituent (R) | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| Parent Cpd | H | Value | Value | Value |
| Analogue 1 | Methyl | Value | Value | Value |
| Analogue 2 | Ethyl | Value | Value | Value |
| Analogue 3 | Phenyl | Value | Value | Value |
| Doxorubicin | (Positive Control) | Value | Value | Value |
Mechanism of Action: Signaling Pathways
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] It also causes cell cycle arrest at the G2/M checkpoint.
Apoptosis Induction Pathway
Caption: Signaling pathway of apoptosis induced by this compound.
G2/M Cell Cycle Arrest
This compound analogues cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from entering mitosis. This is often associated with the modulation of key cell cycle regulatory proteins.
Caption: Mechanism of G2/M cell cycle arrest induced by this compound analogues.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the this compound analogues at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
-
Treat cells with the this compound analogues at their IC50 concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The synthetic protocols and biological evaluation methods described in these application notes provide a robust framework for the investigation of this compound analogues as potential anticancer agents. The modular nature of the synthesis allows for the generation of a diverse library of compounds, and the detailed biological assays will enable a thorough characterization of their mechanism of action. This systematic approach will facilitate the identification of lead candidates for further preclinical and clinical development.
References
- 1. Enantioselective synthesis and antimicrobial activities of tetrahydro-β-carboline diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traceless synthesis of diketopiperazine fused tetrahydro-β-carbolines on soluble polymer support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diketopiperazine-fused tetrahydro-β-carboline scaffold as a model peptidomimetic with an unusual α-turn secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Demethoxyfumitremorgin C as a Tool Compound for Cell Cycle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DFC) is a secondary metabolite isolated from the marine fungus Aspergillus fumigatus.[1][2] Initially recognized for its cytotoxic effects against various cancer cell lines, recent studies have elucidated its role as a modulator of cell cycle progression.[1] DFC has been shown to inhibit the proliferation of human prostate cancer cells by inducing a G1 phase cell cycle arrest and promoting apoptosis.[1][3] This makes DFC a valuable tool compound for researchers investigating cell cycle control mechanisms, particularly in the context of cancer biology and drug discovery. Its activity is linked to the upregulation of tumor suppressor proteins p53 and the cyclin-dependent kinase (CDK) inhibitor p21.[1]
Beyond its direct effects on the cell cycle, DFC and its analogs, such as Fumitremorgin C (FTC) and Ko143, are potent inhibitors of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[4][5][6][7] ABCG2 is a key contributor to multidrug resistance in cancer, and its inhibition can sensitize cancer cells to other chemotherapeutic agents. While DFC's primary described role in cell cycle research is the induction of G1 arrest, its function as an ABCG2 inhibitor can be leveraged in studies involving combination therapies with other cell cycle-specific drugs.
These application notes provide an overview of DFC's mechanism of action in cell cycle regulation and detailed protocols for its use in cell culture-based assays.
Mechanism of Action in Cell Cycle Regulation
This compound induces a G1 phase cell cycle arrest in human prostate cancer cells (PC3) through a p53/p21-dependent pathway.[1] Treatment with DFC leads to the activation of the tumor suppressor p53 and a subsequent increase in the expression of the CDK inhibitor p21.[1] p21, in turn, inhibits the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the progression of cells from the G1 to the S phase of the cell cycle.[1] The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the transcription factor E2F in an inactive state and halting cell cycle progression at the G1 checkpoint.
The following diagram illustrates the signaling pathway of DFC-induced G1 cell cycle arrest.
Data Presentation: Quantitative Effects on Cell Cycle Distribution
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of PC3 human prostate cancer cells after 24 hours of treatment. Data is presented as the percentage of cells in each phase of the cell cycle.
| Treatment Group | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.2 | 24.7 | 20.1 |
| DFC | 10 | 63.8 | 19.5 | 16.7 |
| DFC | 20 | 72.1 | 15.3 | 12.6 |
| DFC | 30 | 78.9 | 10.2 | 10.9 |
| Data derived from a study on PC3 cells.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the cell cycle.
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing and maintaining a cell line, such as the PC3 human prostate cancer cell line, for experiments with DFC.[1]
-
Materials:
-
PC3 human prostate cancer cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (6-well, 96-well)
-
Humidified incubator at 37°C with 5% CO2
-
-
Procedure:
-
Maintain PC3 cells in T-75 flasks with RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Subculture the cells when they reach 70-80% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for a few minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of DFC on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Materials:
-
Cells seeded in a 96-well plate (5,000 - 10,000 cells/well)
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of DFC in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared DFC solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol provides a detailed methodology for the analysis of cell cycle arrest induced by DFC using propidium (B1200493) iodide (PI) staining and flow cytometry.[1][8][9]
-
Materials:
-
Cells treated with DFC in 6-well plates
-
PBS, ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of DFC for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and centrifugation (1,000 rpm for 5 minutes).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells to remove the ethanol and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI signal.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
The following diagram illustrates the experimental workflow for cell cycle analysis.
Western Blot Analysis
This protocol is for detecting changes in the expression of key cell cycle regulatory proteins following DFC treatment.[1]
-
Materials:
-
Cells treated with DFC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin, to normalize the protein expression levels.
-
Conclusion
This compound serves as a useful tool compound for cell cycle research, particularly for studying the G1 checkpoint and the p53/p21 signaling pathway. Its ability to induce a robust G1 arrest provides a model system for investigating the molecular mechanisms that govern this critical cell cycle transition. Furthermore, its role as an ABCG2 inhibitor opens up avenues for exploring its potential in combination therapies to overcome multidrug resistance in cancer. The protocols provided herein offer a framework for researchers to utilize DFC in their cell cycle-related studies.
References
- 1. Fisheries and Aquatic Sciences [e-fas.org]
- 2. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillus fumigatus-derived this compound inhibits proliferation of PC3 human prostate cancer cells through p53/p21-dependent G1 arrest and apoptosis induction -Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application of Demethoxyfumitremorgin C in High-Throughput Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Demethoxyfumitremorgin C (DFMC) and its structural analog, Fumitremorgin C (FTC), are potent and highly specific inhibitors of the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as the Breast Cancer Resistance Protein (BCRP).[1][2] ABCG2 is a key multidrug resistance (MDR) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[2] The overexpression of ABCG2 is a significant mechanism of acquired drug resistance in various cancers. DFMC, a mycotoxin originally isolated from Aspergillus fumigatus, has emerged as a critical tool in cancer research and drug discovery.[3][4] Unlike its parent compound FTC, which exhibits neurotoxicity, derivatives and analogs of this class are being developed for safer in vivo applications.[1][5]
These application notes provide detailed protocols for utilizing DFMC and its analogs as selective ABCG2 inhibitors in high-throughput screening (HTS) and other research assays. The primary applications include:
-
Reversing ABCG2-mediated multidrug resistance: To sensitize resistant cancer cells to conventional chemotherapy.
-
Identifying novel ABCG2 substrates or inhibitors: Using DFMC as a positive control or a tool to validate the role of ABCG2 in compound transport.
-
Investigating the physiological and pathological roles of ABCG2: By selectively blocking its function in various cellular models.
-
Inducing apoptosis in specific cancer cell lines: DFMC has been shown to trigger programmed cell death in prostate cancer cells through both intrinsic and extrinsic pathways.[3]
Mechanism of Action: ABCG2 Inhibition and Apoptosis Induction
DFMC exerts its primary effect by directly binding to the ABCG2 transporter, thereby inhibiting its ATPase activity and substrate efflux function.[6] This leads to the intracellular accumulation of co-administered chemotherapeutic drugs, restoring their cytotoxic effects in resistant cells.
Furthermore, DFMC has been demonstrated to induce apoptosis in human prostate cancer cells (PC3).[3] This is achieved through the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.[3] This process involves the activation of initiator caspases-8 and -9, and the executioner caspase-3, ultimately leading to PARP cleavage and programmed cell death.[3]
Data Presentation: Quantitative Inhibition of ABCG2
The inhibitory potency of DFMC and its analogs against ABCG2 can be quantified and compared using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Compound | Target | Assay Method | Cell Line/System | IC50 Value | Reference |
| Fumitremorgin C (FTC) | ABCG2 | D-luciferin efflux (BLI) | HEK293/ABCG2 | ~1.1 µM | [7] |
| Fumitremorgin C (FTC) | ABCG2 | BODIPY-prazosin efflux | ABCG2-transfected HEK293 | ~10 µM (used as control) | [5] |
| Ko143 | ABCG2 | E1S transport into proteoliposomes | Purified ABCG2 | < 10 nM | [8] |
| MZ82 (Ko143 analog) | ABCG2 | E1S transport into proteoliposomes | Purified ABCG2 | ~23 nM | [8] |
Experimental Protocols
Protocol 1: High-Throughput Screening for ABCG2 Inhibitors using a Dye Efflux Assay
This protocol describes a cell-based HTS assay to identify novel inhibitors of ABCG2 using a fluorescent substrate, Hoechst 33342. DFMC or FTC can be used as a positive control for inhibition.
Principle: ABCG2 actively transports the fluorescent dye Hoechst 33342 out of the cell.[9] In the presence of an ABCG2 inhibitor, the dye is retained intracellularly, where it binds to DNA and fluoresces brightly. The increase in fluorescence intensity is proportional to the inhibitory activity of the test compound.
Materials:
-
Cells overexpressing ABCG2 (e.g., HEK293/ABCG2, NCI-H460/MX20) and parental control cells.[7]
-
Hoechst 33342 dye.
-
This compound or Fumitremorgin C (as a positive control).
-
Test compound library.
-
Hanks' Balanced Salt Solution (HBSS).
-
Propidium (B1200493) iodide (for viability staining).
-
96- or 384-well microplates suitable for fluorescence reading.
-
Automated fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Plating: Seed the ABCG2-overexpressing cells and parental cells into microplates at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add the test compounds from the library and controls (DFMC/FTC, vehicle) to the wells at desired final concentrations.
-
Dye Loading: Add Hoechst 33342 to all wells at a final concentration of 5-10 µM.
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to allow for dye uptake and efflux.
-
Washing: Wash the cells with ice-cold HBSS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation ~350 nm, emission ~460 nm) or by flow cytometry.[9][10]
-
Data Analysis: Calculate the percentage of inhibition for each test compound relative to the positive (DFMC/FTC) and negative (vehicle) controls.
Protocol 2: Chemosensitivity (Drug Resistance Reversal) Assay
This protocol determines the ability of DFMC to reverse ABCG2-mediated resistance to a specific chemotherapeutic agent.
Principle: Cells overexpressing ABCG2 are resistant to certain chemotherapy drugs (e.g., mitoxantrone, topotecan).[11] Co-treatment with an ABCG2 inhibitor like DFMC should restore sensitivity to the drug, resulting in decreased cell viability.
Materials:
-
ABCG2-overexpressing cell line and its parental control.
-
Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone).
-
This compound.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well microplates.
Procedure:
-
Cell Plating: Seed both resistant and parental cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of DFMC (e.g., 1-5 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability versus drug concentration to generate dose-response curves. Calculate the IC50 values for the chemotherapeutic agent with and without DFMC. The fold-reversal (FR) of resistance is calculated as: FR = IC50 (drug alone) / IC50 (drug + DFMC).
Protocol 3: Apoptosis Induction Assay
This protocol is designed to assess the pro-apoptotic effects of DFMC on a sensitive cancer cell line, such as PC3 prostate cancer cells.[3]
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including phosphatidylserine (B164497) externalization (detected by Annexin V) and loss of membrane integrity (detected by propidium iodide). Caspase activation is another key hallmark.
Materials:
-
PC3 cells or other susceptible cell line.
-
This compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Caspase activity assay kit (e.g., for Caspase-3, -8, -9).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of DFMC for 24-48 hours.
-
Annexin V/PI Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide.
-
Incubate in the dark for 15 minutes.
-
Analyze immediately by flow cytometry.
-
-
Caspase Activity Assay:
-
Lyse the treated cells.
-
Add the specific caspase substrate conjugated to a fluorophore or chromophore.
-
Incubate and measure the signal using a plate reader.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and the fold-change in caspase activity compared to untreated controls.
Conclusion
This compound is a valuable pharmacological tool for studying the ABCG2 transporter. Its high potency and specificity make it an excellent positive control for HTS assays aimed at discovering novel ABCG2 modulators and for elucidating the mechanisms of multidrug resistance. The protocols provided herein offer a framework for integrating DFMC into various screening and research applications to advance cancer biology and drug development.
References
- 1. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and ABCG2 inhibitory activity of novel fumitremorgin C analogs--specificity and structure activity correlations - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 5. Botryllamides: Natural Product Inhibitors of ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Inhibitors of ABCG2 by a Bioluminescence Imaging-based High-throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Demethoxyfumitremorgin C Solubility in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides solutions to common solubility issues encountered when working with Demethoxyfumitremorgin C in cell culture applications. The following information is intended to facilitate seamless experimental workflows and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution when I added it to my cell culture medium. What went wrong?
A1: Precipitation upon addition to aqueous-based cell culture media is a common challenge with hydrophobic compounds like this compound. This typically occurs when the compound's solubility limit in the final solution is exceeded. The most likely cause is an inappropriate solvent choice for the initial stock solution or too high a final concentration of the organic solvent in the cell culture medium. This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), methanol, chloroform, dichloromethane, ethyl acetate, and acetone, but has poor aqueous solubility.[][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of this compound.[2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water.[3]
Q3: How can I avoid precipitation when diluting my DMSO stock solution in cell culture media?
A3: To prevent precipitation, it is crucial to first prepare a highly concentrated stock solution in 100% DMSO. This concentrated stock is then serially diluted in the cell culture medium to achieve the final desired experimental concentration. This method ensures that the final concentration of DMSO in the culture medium remains very low, minimizing its potential to cause the compound to crash out of solution. It is recommended to add the DMSO stock directly to the pre-warmed cell culture medium with gentle mixing.
Q4: What is the maximum permissible concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance is cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%.[4] For many cell lines, concentrations between 0.1% and 0.2% are well-tolerated and should not significantly affect cell viability or experimental outcomes.[5][6] It is always best practice to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q5: I am still observing precipitation even after following the recommended protocol. What other steps can I take?
A5: If you continue to experience solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: After preparing the stock solution in DMSO, you can gently warm the solution to 37°C to aid dissolution.[7]
-
Sonication: Brief sonication in a water bath can also help to dissolve any remaining particulates in the DMSO stock solution.[4][7]
-
Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, prepare an intermediate dilution of your DMSO stock in cell culture medium, and then use this to make your final working concentrations.[7]
-
Check for Media Compatibility: Although less common, some components of your specific cell culture medium could potentially interact with the compound.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [] |
| DMSO | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Poor | Inferred from hydrophobic nature |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Expected Effect on Most Cell Lines | Reference(s) |
| ≤ 0.1% | Generally considered safe with minimal to no cytotoxicity. | [4][5] |
| 0.1% - 0.5% | Widely used and tolerated by many cell lines without significant cytotoxicity. | [4][6] |
| > 0.5% - 1.0% | May be tolerated by some hardy cell lines, but the risk of cytotoxicity increases. Cell line-specific validation is crucial. | [4][5] |
| > 1.0% | Significant cytotoxicity is likely. Not recommended for most cell culture applications. | [8] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
Part 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Calculation: Determine the mass of this compound powder required to prepare your desired volume and concentration of the stock solution. The molecular weight of this compound is approximately 349.43 g/mol .
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Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 349.43 g/mol * 1000 mg/g = 3.49 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile, amber microcentrifuge tube or glass vial.
-
Dissolution: Using a calibrated micropipette, add the calculated volume of cell culture grade DMSO to the tube containing the powder.
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Solubilization: Securely cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, gentle warming to 37°C or brief sonication in a water bath can be employed.[7]
-
Storage: Store the concentrated stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Part 2: Preparation of Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Dilution: It is highly recommended to perform a serial dilution.
-
First, prepare an intermediate stock solution (e.g., 1 mM or 100 µM) by diluting the high-concentration stock in pre-warmed, complete cell culture medium.
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Use this intermediate stock to prepare your final working concentrations for the experiment.
-
-
Final Addition: Add the appropriate volume of the working stock solution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration remains within the acceptable, non-toxic range for your specific cell line (ideally ≤ 0.1%).
-
Mixing: Gently mix the contents of the wells or flasks after adding the compound.
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Vehicle Control: Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
Visualizations
References
- 2. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
How to assess the stability of Demethoxyfumitremorgin C in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxyfumitremorgin C. The information provided is designed to assist in assessing the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
This compound is a mycotoxin, specifically an indole (B1671886) diketopiperazine alkaloid, produced by the fungus Aspergillus fumigatus. As a biologically active compound, its chemical stability is crucial for obtaining reliable and reproducible experimental results. Stability testing ensures that any observed biological effects are due to the compound itself and not its degradation products, which may have different activities or toxicities.
Q2: I am seeing variable results in my cell-based assays. Could this be a stability issue?
Yes, inconsistent results can be a sign of compound instability in your experimental setup. The stability of this compound can be affected by several factors in cell culture media, including pH, temperature, and exposure to light. Degradation can lead to a decrease in the effective concentration of the active compound over the course of the experiment, resulting in variability. It is recommended to perform a preliminary stability assessment under your specific assay conditions.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, this compound should be stored as a solid at 2-8°C for long-term storage (up to 24 months). Stock solutions should be prepared in a suitable solvent such as DMSO, chloroform, dichloromethane, ethyl acetate, or acetone. For short-term storage, aliquots of the stock solution can be stored at -20°C for up to two weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Before use, allow the solution to equilibrate to room temperature.
Q4: What are the likely degradation pathways for this compound?
This compound is an indole alkaloid with a diketopiperazine core. Based on the chemistry of related compounds, potential degradation pathways include:
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Hydrolysis: The amide bonds in the diketopiperazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring to form a linear dipeptide derivative.
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Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or even ambient light can lead to the degradation of indole alkaloids.
The diagram below illustrates a potential hydrolytic degradation pathway for the diketopiperazine ring, a key structural feature of this compound.
Q5: How can I perform a forced degradation study for this compound?
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its decomposition. This helps to identify potential degradation products and establish a stability-indicating analytical method. A typical forced degradation study would involve the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
After exposure, the samples are analyzed by a suitable analytical method, such as HPLC, to determine the extent of degradation and identify any new peaks corresponding to degradation products.
Troubleshooting Guides
Problem 1: I am unable to develop a stability-indicating HPLC method where the parent peak is well-resolved from its degradants.
-
Solution: Method optimization is key. Try adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer. Modifying the pH of the mobile phase can alter the ionization state of this compound and its degradation products, which can significantly impact retention times. Consider using a different stationary phase, for example, a phenyl-hexyl column instead of a C18, which may offer different selectivity for aromatic compounds like indole alkaloids. Implementing a gradient elution can also improve the separation of complex mixtures.
Problem 2: I observe significant degradation of this compound in my control samples (e.g., vehicle-treated cells or buffer).
-
Solution: This suggests that the compound is unstable in your experimental medium. To mitigate this, prepare fresh solutions of this compound immediately before each experiment. Minimize the exposure of the compound to light by using amber vials and covering plates with foil. If the degradation is pH-dependent, consider adjusting the pH of your buffers, if your experimental design allows. You may also need to shorten the incubation time of your assay.
Problem 3: I am not seeing any degradation in my forced degradation study.
-
Solution: The stress conditions may not be harsh enough. For hydrolytic and oxidative stress, you can increase the concentration of the acid, base, or oxidizing agent, or increase the temperature and duration of exposure. For thermal stress, a higher temperature can be used, but be mindful of sublimation if the compound is volatile. It is important to aim for 5-20% degradation to ensure that the stability-indicating method is challenged appropriately without generating secondary degradation products that may not be relevant under normal storage conditions.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on this compound, as would be analyzed by a stability-indicating HPLC method.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | 4.8 |
| 0.1 M NaOH, 60°C, 24h | 22.5% | 3 | 3.2, 5.5 |
| 3% H₂O₂, RT, 24h | 18.7% | 2 | 6.1 |
| 80°C, 48h (solid) | 5.1% | 1 | 7.3 |
| UV light (254 nm), 24h | 35.8% | 4 | 2.9, 4.1, 6.8, 8.2 |
| Control (RT, 24h, protected from light) | <1% | 0 | N/A |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
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Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Prepare samples from the forced degradation study. c. Inject the samples and monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound. d. Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
The following diagram illustrates the workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
The diagram below illustrates the logical relationship between compound stability and the interpretation of experimental results related to signaling pathways.
Technical Support Center: Flow Cytometry Analysis of Demethoxyfumitremorgin C Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the flow cytometry analysis of cells treated with Demethoxyfumitremorgin C (DFTC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DFTC) and what are its known cellular effects?
A1: this compound (DFTC) is a mycotoxin derived from the fungus Aspergillus fumigatus. It is known to exhibit several biological activities of interest in cancer research. DFTC is a known inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, which is involved in multidrug resistance.[1] Additionally, DFTC has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways in cancer cell lines.[2]
Q2: What are the common flow cytometry applications for studying the effects of DFTC?
A2: Flow cytometry is a powerful tool to investigate the cellular effects of DFTC. Common applications include:
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Cell Viability and Apoptosis Assays: To quantify the dose-dependent cytotoxic effects of DFTC and distinguish between live, apoptotic, and necrotic cells.
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Cell Cycle Analysis: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and confirm DFTC-induced G2/M arrest.
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Reactive Oxygen Species (ROS) Detection: To measure intracellular ROS levels, as many anticancer compounds can induce oxidative stress.
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ABCG2 Transporter Function Assays: To assess the inhibitory effect of DFTC on the efflux activity of the ABCG2 transporter.
Q3: Can DFTC treatment interfere with flow cytometry measurements?
A3: Yes, like many small molecule drugs, DFTC has the potential to interfere with flow cytometry assays. The primary concern is autofluorescence . Some chemical compounds fluoresce naturally, which can increase the background signal and make it difficult to distinguish the specific signal from your fluorescent probes. It is crucial to include an unstained, DFTC-treated control to assess the level of autofluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Stained Samples
| Possible Cause | Troubleshooting Steps |
| DFTC Autofluorescence | 1. Run an unstained, DFTC-treated control: This will reveal if the drug itself is fluorescent in the channels you are using. 2. Compensation: If DFTC is autofluorescent, you may be able to compensate for it electronically if your flow cytometer has the appropriate software and you run the correct single-stain controls. 3. Choose alternative fluorochromes: Select fluorochromes that emit in channels where DFTC autofluorescence is minimal. Using brighter fluorochromes can also help to overcome the background noise. |
| Increased Cellular Autofluorescence | 1. Optimize DFTC concentration and incubation time: High concentrations or prolonged exposure to drugs can induce cellular stress and increase autofluorescence. 2. Use a viability dye: Dead and dying cells often exhibit higher autofluorescence. Gating on the viable cell population can significantly reduce background. |
| Non-specific Antibody Staining | 1. Titrate your antibodies: Use the lowest concentration of antibody that still provides a clear positive signal. 2. Include an isotype control: This will help determine if the background is due to non-specific binding of the antibody. 3. Use an Fc block: This is particularly important when working with immune cells that express Fc receptors. |
Issue 2: Unexpected Results in Apoptosis Assay
| Possible Cause | Troubleshooting Steps |
| Incorrect Gating Strategy | 1. Use single-stain controls: To correctly set up compensation and gates for Annexin V and a viability dye (e.g., Propidium Iodide - PI). 2. Include unstained and untreated controls: To define the baseline fluorescence of your cell population. |
| Cell Handling Issues | 1. Gentle cell handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V and PI staining. 2. Analyze samples promptly: Delays in analysis after staining can lead to an increase in the percentage of dead cells. |
| DFTC Dose and Time Optimization | 1. Perform a dose-response and time-course experiment: The induction of apoptosis is dose- and time-dependent. You may need to optimize these parameters for your specific cell line. |
Issue 3: Poor Resolution of Cell Cycle Phases
| Possible Cause | Troubleshooting Steps |
| Cell Clumping | 1. Ensure a single-cell suspension: Filter your samples through a cell strainer before analysis. 2. Gentle fixation: Add cold ethanol (B145695) dropwise while vortexing gently to prevent cell aggregation. |
| Inadequate Staining | 1. Optimize PI concentration and incubation time: Ensure complete DNA staining. 2. Include RNase treatment: PI can also bind to RNA, so treating with RNase is crucial for accurate DNA content analysis. |
| High Debris in Sample | 1. Gate out debris: Use forward scatter (FSC) and side scatter (SSC) to gate on your cell population of interest and exclude debris. |
Data Presentation
Table 1: Effect of this compound on Cell Viability
| DFTC Concentration (µM) | % Viable Cells | % Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 3.5 ± 1.5 | 1.3 ± 0.5 |
| 1 | 85.7 ± 3.4 | 12.1 ± 2.8 | 2.2 ± 0.8 |
| 5 | 62.3 ± 4.5 | 30.5 ± 3.9 | 7.2 ± 1.2 |
| 10 | 41.8 ± 5.1 | 48.9 ± 4.7 | 9.3 ± 1.5 |
| 25 | 20.1 ± 3.8 | 65.7 ± 5.3 | 14.2 ± 2.1 |
| Data are representative and may vary depending on the cell line and experimental conditions. |
Table 2: Effect of this compound on Cell Cycle Distribution
| DFTC Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 3.2 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| 1 | 52.1 ± 2.9 | 25.3 ± 2.1 | 22.6 ± 2.3 |
| 5 | 40.7 ± 3.5 | 18.9 ± 1.9 | 40.4 ± 3.1 |
| 10 | 28.9 ± 2.8 | 12.5 ± 1.5 | 58.6 ± 4.2 |
| 25 | 15.3 ± 2.1 | 8.1 ± 1.2 | 76.6 ± 5.5 |
| Data are representative and may vary depending on the cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
Materials:
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DFTC-treated and control cells
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Annexin V-FITC (or other fluorochrome)
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Propidium Iodide (PI) staining solution
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1X Annexin V Binding Buffer
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Harvest cells (including supernatant to collect detached apoptotic cells) and wash once with cold PBS.
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Centrifuge at 300 x g for 5 minutes and discard the supernatant.
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Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
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Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to 100 µL of the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Annexin V Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
Materials:
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DFTC-treated and control cells
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Cold 70% ethanol
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Propidium Iodide (PI) staining solution (containing RNase A)
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Phosphate-Buffered Saline (PBS)
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Flow cytometer
Procedure:
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Harvest cells and wash once with cold PBS.
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Centrifuge at 300 x g for 5 minutes and discard the supernatant.
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While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet for fixation.
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Incubate at -20°C for at least 2 hours (or overnight).
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Wash the cells twice with PBS to remove the ethanol.
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Resuspend the cell pellet in 500 µL of PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the samples by flow cytometry.
Protocol 3: Intracellular ROS Detection using Dichlorodihydrofluorescein Diacetate (DCFDA)
Materials:
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DFTC-treated and control cells
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DCFDA or H2DCFDA reagent
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Flow cytometer
Procedure:
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Harvest cells and wash once with warm PBS or HBSS.
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Resuspend the cells in pre-warmed PBS or HBSS at a concentration of 1 x 10^6 cells/mL.
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Add DCFDA to a final concentration of 5-10 µM.
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Incubate for 30 minutes at 37°C in the dark.
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Wash the cells once with PBS or HBSS.
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Resuspend the cells in PBS or HBSS for analysis.
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Analyze the samples immediately by flow cytometry, exciting at 488 nm and detecting emission at ~525 nm.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical troubleshooting workflow for common flow cytometry issues.
References
- 1. Flow cytometry-based approach to ABCG2 function suggests that the transporter differentially handles the influx and efflux of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Experiments with Demethoxyfumitremorgin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Demethoxyfumitremorgin C in their experiments. Our goal is to enhance the reproducibility of your results by directly addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a secondary metabolite produced by the marine fungus Aspergillus fumigatus.[1] It is primarily investigated for its pro-apoptotic effects in cancer cells, particularly prostate cancer, and its ability to inhibit the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1] It has been shown to downregulate anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, while upregulating the pro-apoptotic protein Bax.[1] This leads to the activation of caspases-3, -8, and -9, and subsequent cleavage of PARP.[1] Additionally, it functions as a potent and specific inhibitor of the ABCG2 transporter.
Q3: How should I store and handle this compound?
A3: this compound should be stored as a powder at -20°C. For experimental use, it is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. Aliquots of the stock solution should be stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity in Cell Viability Assays
Q: I am not observing the expected level of cell death in my cancer cell lines after treatment with this compound.
A: This can be due to several factors. Please consider the following troubleshooting steps:
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Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. Verify the reported IC50 values for your specific cell line if available.
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Compound Concentration and Purity: Ensure the correct concentration of this compound is used. Verify the purity of your compound, as degradation can lead to reduced activity.
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Solubility Issues: this compound is often dissolved in DMSO. Poor solubility in your final culture medium can lead to precipitation and a lower effective concentration. Refer to the "Compound Solubility Issues" section for detailed guidance.
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Treatment Duration: The apoptotic effects of this compound are time-dependent. Ensure you are incubating the cells for a sufficient period. For example, significant effects on PC3 cell viability have been observed at 24 and 48 hours.[1]
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Cell Density: High cell density can sometimes reduce the apparent cytotoxicity of a compound. Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Issue 2: Compound Solubility Issues in Cell Culture Media
Q: I am observing a precipitate in my cell culture media after adding the this compound stock solution.
A: Precipitation of a hydrophobic compound like this compound from a DMSO stock into aqueous culture media is a common issue. Here are some solutions:
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Optimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% to minimize solvent-induced toxicity and improve solubility. A final concentration of 0.1% is often well-tolerated by most cell lines.
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Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution in pre-warmed (37°C) culture medium.
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Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.
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Vortexing During Dilution: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing to ensure rapid and even dispersion.
Issue 3: Inconsistent Results in ABCG2 Inhibition Assays
Q: My results from the ABCG2 inhibition assay are variable and not reproducible.
A: Reproducibility in ABCG2 inhibition assays can be influenced by several factors:
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Substrate Concentration: The concentration of the fluorescent substrate used (e.g., Hoechst 33342, Pheophorbide A) is critical. Ensure you are using a concentration that is sensitive to inhibition and provides a good signal-to-noise ratio.
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Inhibitor Concentration: The concentration of this compound should be optimized. A concentration of 5 µM has been effectively used as a specific ABCG2 inhibitor in MDCKII-ABCG2 cells.[2]
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Cell Health and Transporter Expression: Ensure that the cells overexpressing ABCG2 are healthy and that the expression of the transporter is stable and consistent between experiments.
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Incubation Times: Both the pre-incubation time with the inhibitor and the incubation time with the substrate should be consistent across all experiments.
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Control Compounds: Always include a known potent ABCG2 inhibitor (e.g., Ko143) as a positive control to validate the assay performance.
Issue 4: Unexpected Bands or No Signal in Western Blot Analysis
Q: I am having trouble detecting the expected changes in protein expression (e.g., p-Akt, cleaved caspase-3) via Western Blot.
A: Western blotting can be a complex technique. Here are some common issues and solutions:
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Antibody Quality: Ensure your primary antibodies are validated for the detection of your target proteins (e.g., p-Akt, Akt, cleaved caspase-3, PARP, Bcl-2, Bax).
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Sample Preparation: Use fresh cell lysates and always add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
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Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
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Treatment Time and Concentration: The expression of target proteins can be transient. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in your proteins of interest. For example, downregulation of p-Akt and upregulation of cleaved caspase-3 in PC3 cells treated with this compound has been observed after 24 hours.[1]
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Transfer Efficiency: Verify that your protein transfer from the gel to the membrane was successful, for example, by using pre-stained molecular weight markers.
Data Presentation
Table 1: Effect of this compound on the Viability of PC3 Prostate Cancer Cells
| Concentration (µM) | Treatment Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 10 | 24 | ~80 |
| 20 | 24 | ~65 |
| 40 | 24 | ~50 |
| 0 (Control) | 48 | 100 |
| 10 | 48 | ~70 |
| 20 | 48 | ~50 |
| 40 | 48 | ~35 |
Data is approximated from graphical representations in Kim YS, et al. (2017) Chem Biol Interact.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of cancer cells.
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Cell Seeding: Seed cancer cells (e.g., PC3) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40 µM).
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Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
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Cell Seeding and Treatment: Seed cells (e.g., PC3) in a 6-well plate at a density that will not lead to over-confluence after the treatment period. Treat the cells with this compound (e.g., 40 µM) for 24 hours.
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Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
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Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
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Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
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Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for ABCG2 inhibition assays.
References
How to minimize the cytotoxicity of DMSO in Demethoxyfumitremorgin C experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Dimethyl Sulfoxide (B87167) (DMSO) in Demethoxyfumitremorgin C experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMSO, and why is it used in our this compound experiments?
A1: Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in cell biology to dissolve water-insoluble compounds like this compound.[1][2] Its ability to dissolve both polar and nonpolar substances makes it an effective vehicle for delivering compounds to cells in culture.[1] this compound is often supplied in a DMSO stock solution.
Q2: How does DMSO exert cytotoxic effects on cells?
A2: DMSO's primary mechanism of cytotoxicity involves its interaction with the cell membrane. As an amphipathic solvent, it can disrupt the phospholipid bilayer, leading to the formation of pores. This increases membrane permeability, compromises cell selectivity, and can ultimately lead to cell death.[3] At high concentrations (>5%), DMSO can induce apoptosis through the activation of caspases.
Q3: What is a generally safe concentration of DMSO for most cell lines?
A3: The safe concentration of DMSO is highly dependent on the cell type and the duration of exposure.[4] However, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[5] For many sensitive or primary cell lines, it is recommended to use concentrations below 0.1%.[5][6] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[6]
Q4: How can I minimize the final DMSO concentration in my experiment?
A4: To minimize the final DMSO concentration, you should prepare a high-concentration stock solution of this compound in 100% DMSO. This allows for a larger dilution factor when preparing your final working concentrations in the cell culture medium. For example, preparing a 10 mM stock solution allows for a 1:1000 dilution to achieve a 10 µM working concentration, resulting in a final DMSO concentration of 0.1%.
Q5: Are there any alternative solvents to DMSO for this compound?
A5: Yes, several alternatives to DMSO can be considered, especially if your cells are highly sensitive to it. These include:
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Ethanol (B145695): Can be used for some compounds and is generally less toxic than DMSO at similar low concentrations.[7][8] However, its volatility can be a concern in long-term experiments.[9]
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 400) are biocompatible, water-soluble, and show low toxicity, making them suitable for dissolving some hydrophobic compounds.[10][11]
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Zwitterionic Liquids (ZIL): These are a newer class of solvents that are reported to be less toxic than DMSO and are not cell-permeable, offering a potential advantage for certain applications.[12][13]
It is crucial to test the solubility of this compound and the cytotoxicity of any alternative solvent with your specific cell line before proceeding with your main experiments.
Q6: How does DMSO-induced cytotoxicity interfere with this compound's mechanism of action?
A6: this compound induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[14][15] DMSO at higher concentrations can also induce apoptosis, potentially through the extrinsic pathway by activating caspase 3.[6] This can lead to confounding results, where it becomes difficult to distinguish between the apoptotic effects of this compound and the solvent. Furthermore, DMSO has been shown to modulate the cellular localization of caspase-9, which could interfere with the intrinsic apoptotic pathway.[5][16] Therefore, minimizing DMSO concentration is critical to ensure that the observed effects are solely attributable to this compound.
Troubleshooting Guides
Issue 1: High background cell death in vehicle control wells.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line.
-
Troubleshooting Steps:
-
Determine the No-Observable-Adverse-Effect Level (NOAEL) of DMSO: Conduct a dose-response experiment with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) and assess cell viability using an MTT or similar assay.
-
Re-evaluate Stock Concentration: If the current DMSO concentration is toxic, prepare a more concentrated stock of this compound to allow for a greater dilution into the final culture volume.
-
Consider Alternative Solvents: If even very low concentrations of DMSO are toxic, explore the use of ethanol or PEG 400 as alternative solvents.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Inconsistent final DMSO concentrations or evaporation of the solvent.
-
Troubleshooting Steps:
-
Standardize Dilution Protocol: Ensure a consistent and accurate serial dilution method is used for all experiments to maintain the same final DMSO concentration across all treated wells.
-
Minimize Evaporation: If using a volatile solvent like ethanol, take precautions to minimize evaporation, such as using sealed plates or placing an open dish of the solvent inside the incubator to maintain vapor pressure.[9]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from the stock solution for each experiment.
-
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations for Various Cell Lines
| Cell Line Type | Recommended Max. DMSO Concentration | Reference(s) |
| Most Cancer Cell Lines | 0.5% | [5] |
| Sensitive/Primary Cells | < 0.1% | [5] |
| HepG2, MCF-7 | 0.6% | [17] |
| MDA-MB-231, VNBRCA1 | > 0.6% (less sensitive) | [17] |
| Human Leukemic T-cells | < 2% |
Table 2: Comparative Cytotoxicity of Solvents on Various Cancer Cell Lines
| Solvent | Cell Line | Concentration Range with Minimal Toxicity | Reference(s) |
| DMSO | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.15% - 0.6% | [8][17] |
| Ethanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.15% - 2.5% | [7][17] |
| Methanol | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | 0.15% - 2.5% | [7] |
Experimental Protocols
Protocol 1: Determining Solvent Cytotoxicity using MTT Assay
This protocol is for assessing the cytotoxic effect of a solvent on a specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Solvent (e.g., DMSO, Ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Solvent Preparation: Prepare serial dilutions of the solvent in complete culture medium to achieve the desired final concentrations (e.g., for DMSO: 0.05% to 5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "medium only" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[18]
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Your cell line of interest
-
Complete cell culture medium
-
This compound and vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with this compound at the desired concentrations and a vehicle control for the appropriate time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Mandatory Visualizations
Caption: Experimental workflow for minimizing DMSO cytotoxicity.
Caption: Overlapping apoptotic signaling pathways.
References
- 1. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. DMSO modulates the pathway of apoptosis triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A method for maintaining constant ethanol concentrations in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
Technical Support Center: Overcoming Resistance to Demethoxyfumitremorgin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Demethoxyfumitremorgin C (DF-C) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mycotoxin derived from the fungus Aspergillus fumigatus.[1][2] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells.[1] It can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the activation of caspases-3, -8, and -9, and subsequent cleavage of PARP.[1] This process is also associated with the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What is the likely cause?
A2: The most probable cause of reduced sensitivity or resistance to this compound and its analogues is the overexpression of ATP-binding cassette (ABC) transporters.[3][4][5] Specifically, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a key transporter implicated in resistance to compounds structurally related to DF-C.[6][7][8] These transporters function as efflux pumps, actively removing the drug from the cell, which prevents it from reaching a high enough concentration to induce apoptosis.[3][9]
Q3: How can I confirm that ABC transporters are responsible for the observed resistance?
A3: You can perform several experiments to confirm the involvement of ABC transporters. A common approach is to use a known inhibitor of the suspected transporter in combination with this compound. For BCRP/ABCG2, a potent and specific inhibitor is Fumitremorgin C (FTC) or its derivative Ko143.[6][10] If the addition of the inhibitor restores the sensitivity of your cell line to DF-C, it strongly suggests that the resistance is mediated by that transporter. You can also perform western blotting or qPCR to check for the overexpression of BCRP/ABCG2 in your resistant cell line compared to a sensitive parental line.
Q4: Are there other potential mechanisms of resistance to this compound?
A4: While ABC transporter-mediated efflux is the most documented mechanism for related compounds, other resistance mechanisms could theoretically arise. These might include mutations in the drug's target protein, alterations in apoptotic signaling pathways (e.g., upregulation of anti-apoptotic proteins), or increased drug metabolism within the cancer cells. However, investigating ABC transporters should be the primary starting point.
Q5: What are the initial steps I should take to troubleshoot resistance?
A5: Start by performing a dose-response experiment to accurately quantify the level of resistance by determining the IC50 (half-maximal inhibitory concentration) of this compound in your resistant cell line and comparing it to the sensitive parental line. Then, proceed with the experiments outlined in the Troubleshooting Guides to investigate the role of ABC transporters.
Troubleshooting Guides
Guide 1: Confirming ABC Transporter-Mediated Resistance
This guide will walk you through the process of determining if the overexpression of ABC transporters, specifically BCRP/ABCG2, is the cause of resistance to this compound in your cancer cell line.
Experimental Workflow
References
- 1. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumitremorgin C: A Chemosensitizing Agent for… | Clinician.com [clinician.com]
- 8. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Western Blot for Demethoxyfumitremorgin C-Induced Protein Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot conditions for detecting protein changes induced by Demethoxyfumitremorgin C.
Troubleshooting Guide
This guide addresses common issues encountered during Western blot experiments involving small molecule-treated samples.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient Protein Load: The concentration of the target protein in the lysate is too low. | Increase the amount of protein loaded per well (typically 20-50 µg of total protein is a good starting point).[1][2] Consider concentrating your sample if the target protein is known to have low abundance.[3][4] |
| Suboptimal Primary Antibody Concentration: The primary antibody dilution is too high. | Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000).[1][5][6] | |
| Inefficient Protein Transfer: Proteins, especially high or low molecular weight ones, may not transfer efficiently to the membrane. | For high molecular weight proteins, consider a wet transfer and add 0.01-0.05% SDS to the transfer buffer.[7] For low molecular weight proteins (<20 kDa), use a membrane with a smaller pore size (0.22 µm) and reduce transfer time.[3][8] | |
| Inactive Antibody or Reagents: Antibodies may have lost activity due to improper storage, or detection reagents may be expired. | Check the expiration dates of all reagents.[7] Test antibody activity with a positive control. Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| Phosphatase Activity (for phospho-proteins): Endogenous phosphatases in the sample may have dephosphorylated the target protein. | Always include phosphatase inhibitors in your lysis buffer when preparing samples for phospho-protein analysis.[9] | |
| High Background | Excessive Antibody Concentration: Too much primary or secondary antibody can lead to non-specific binding. | Reduce the concentration of both primary and secondary antibodies.[7][10] Perform a control blot with only the secondary antibody to check for its contribution to the background.[10] |
| Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding to the membrane. | Increase the blocking time (1-2 hours at room temperature or overnight at 4°C).[11] Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, especially for phospho-proteins).[2][12] | |
| Inadequate Washing: Insufficient washing fails to remove unbound antibodies. | Increase the number and duration of wash steps.[13] Consider increasing the detergent (Tween-20) concentration in the wash buffer from 0.05% to 0.1%.[1] | |
| Contaminated Buffers: Bacterial growth in buffers can cause a speckled background. | Use freshly prepared buffers and filter them if necessary.[14] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Consider using an affinity-purified antibody. |
| Protein Degradation: Proteases in the sample have broken down the target protein, leading to smaller, non-specific bands. | Prepare samples on ice and always add a protease inhibitor cocktail to the lysis buffer.[9][12] | |
| Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding. | Reduce the amount of protein loaded per lane.[7] | |
| High Secondary Antibody Concentration: The secondary antibody may be binding non-specifically. | Titrate the secondary antibody to the lowest concentration that provides a good signal. Run a control with only the secondary antibody.[10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and which protein changes should I expect to see?
This compound is a fungal metabolite that has been shown to inhibit cell cycle progression at the G2/M transition and induce apoptosis in cancer cells.[15] You can expect to see changes in the expression or phosphorylation status of proteins involved in these pathways. Key proteins to investigate include:
-
Apoptosis regulators: Downregulation of anti-apoptotic proteins like Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and upregulation of the pro-apoptotic protein Bax.[15]
-
Caspases: Activation (cleavage) of caspase-3, -8, and -9.[15]
-
Drug Resistance Proteins: Potential changes in the expression of ATP-binding cassette (ABC) transporters like ABCG2 (also known as BCRP), which is involved in multidrug resistance.[16]
Q2: How do I choose the right loading control for my experiments with this compound?
A loading control is a constitutively expressed housekeeping protein used to normalize for differences in protein loading between lanes.[17][18] The expression of the loading control should not be affected by your experimental treatment.
-
Standard Loading Controls: Commonly used loading controls include GAPDH, β-actin, and α-tubulin.[18]
-
Verification is Key: It is crucial to verify that the expression of your chosen loading control is not altered by this compound treatment in your specific cell line. Run a preliminary experiment to check for any changes in the loading control's expression across different treatment conditions.[17]
-
Subcellular Fractionation: If you are analyzing protein extracts from specific cellular compartments (e.g., nucleus or mitochondria), choose a loading control that is specific to that compartment (e.g., Histone H3 for nuclear extracts).[17]
Q3: What are the critical steps for detecting changes in protein phosphorylation after this compound treatment?
Detecting phosphorylated proteins requires special care to preserve the phosphate (B84403) groups.
-
Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your target protein by endogenous phosphatases.[19]
-
Blocking Buffer: When detecting phospho-proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat dry milk, as milk contains phosphoproteins (like casein) that can increase background.[2][12]
-
Use Phospho-Specific Antibodies: Use antibodies that are specifically validated to recognize the phosphorylated form of your target protein.
-
Analyze Total Protein Levels: It is essential to also probe for the total protein levels of your target to determine if the change in phosphorylation is due to an overall change in protein expression.[20] This can be done by stripping and re-probing the membrane or by using a multiplex fluorescence-based detection system.[19]
Q4: The solvent for this compound (e.g., DMSO) seems to be affecting my results. How can I control for this?
The vehicle used to dissolve a small molecule can have its own effects on cells.
-
Include a Vehicle Control: Always include a "vehicle-only" control in your experimental setup. This means treating a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.[11]
-
Minimize Solvent Concentration: Use the lowest possible concentration of the solvent that will effectively dissolve the compound. Typically, DMSO concentrations should be kept below 0.5% (v/v) in the final cell culture medium.
Q5: How can I optimize my antibody dilutions quickly?
Optimizing antibody concentrations is crucial for obtaining a strong signal with low background.[2][5]
-
Follow Manufacturer's Recommendations: Start with the dilution range recommended on the antibody datasheet.[21]
-
Perform a Dot Blot: A dot blot is a quick and easy way to determine the optimal antibody concentration without running a full Western blot. You can spot serial dilutions of your cell lysate onto a membrane and then test different antibody dilutions.[6]
-
Titration on a Western Blot: If you have enough sample, you can cut the membrane into strips after transfer and incubate each strip with a different primary antibody dilution.[11]
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[22]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration with lysis buffer.
-
Protocol 2: Western Blotting
-
Sample Preparation:
-
To your normalized protein samples, add 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film. Adjust the exposure time to be within the linear range of detection.
-
Visualizations
Caption: Apoptotic signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical troubleshooting flow for common Western blot issues.
References
- 1. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western blot protocol for low molecular weight proteins [abcam.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. biossusa.com [biossusa.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 16. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
Navigating the Nuances of Demethoxyfumitremorgin C: A Technical Support Guide
Researchers and drug development professionals utilizing Demethoxyfumitremorgin C (DFTC) may occasionally encounter results that deviate from the expected. This guide provides a structured approach to troubleshooting these unexpected findings, offering potential explanations and actionable solutions. Our technical support center is designed to assist you in interpreting your data and ensuring the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We observe lower than expected inhibition of ABCG2-mediated transport. What are the potential causes?
A1: Several factors could contribute to reduced inhibitory activity of DFTC. These include:
-
Low ABCG2 Expression: The cell line used may not express sufficient levels of the ABCG2 transporter. It is crucial to verify the expression levels of ABCG2 in your experimental model.
-
Compound Instability: DFTC, like many small molecules, can be susceptible to degradation. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The experimental conditions, such as incubation time, temperature, and serum concentration in the media, can influence the compound's activity.
-
Cell Passage Number: High passage numbers can lead to phenotypic changes in cell lines, including altered protein expression.[1][2] It is advisable to use cells within a defined passage range.
Q2: Our results show significant cytotoxicity at concentrations expected to be specific for ABCG2 inhibition. Why is this happening?
A2: While DFTC is known as an ABCG2 inhibitor, it can exhibit off-target effects, especially at higher concentrations.[3] Unexpected cytotoxicity could be due to:
-
Off-Target Effects: DFTC may interact with other cellular targets, leading to apoptosis or cell cycle arrest. It has been reported to induce apoptosis in PC3 human prostate cancer cells through both intrinsic and extrinsic pathways.[3]
-
Solvent Toxicity: The solvent used to dissolve DFTC (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control in your experiments.
-
Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment.[1][2] Regularly test your cell cultures for contamination.
Q3: We are seeing high variability between replicate wells in our cell-based assays. What can we do to improve reproducibility?
A3: High variability is a common issue in cell-based assays and can be addressed by carefully controlling several experimental parameters:[1][2][4]
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
-
Reagent Addition: The "add mix and measure" principle, where a single reagent is added and mixed before reading the signal, can reduce the number of steps and potential for variation.[2]
-
Plate Reader Settings: Optimize plate reader settings, such as the number of flashes for fluorescence or absorbance assays, to reduce background noise and variability.[4]
Troubleshooting Guides
Issue 1: Inconsistent ABCG2 Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low ABCG2 Expression in Cell Line | Validate ABCG2 expression levels using Western blot or qPCR. | Confirmation of sufficient ABCG2 expression for the assay. |
| Degraded this compound | Use a fresh stock of the compound. Verify compound integrity via analytical methods if possible. | Restoration of expected inhibitory activity. |
| Suboptimal Assay Conditions | Optimize incubation time, serum concentration, and other assay parameters. | Improved and more consistent inhibition. |
| Cell Line Phenotypic Drift | Use low-passage cells and maintain a consistent cell culture protocol. | Reduced variability and more reliable results. |
Issue 2: Unexpected Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform dose-response curves to determine the therapeutic window. Use a lower, more specific concentration of DFTC. | Identification of a non-toxic concentration that still inhibits ABCG2. |
| Solvent Toxicity | Include a vehicle-only control. Titrate the solvent to the lowest effective concentration. | No significant cytotoxicity observed in the vehicle control. |
| Contamination | Test for mycoplasma and other contaminants. Discard contaminated cultures and use fresh, clean stocks. | Healthy cell morphology and normal growth in untreated controls. |
Experimental Protocols
ABCG2-Mediated Transport Assay (Example using a fluorescent substrate)
-
Cell Seeding: Seed ABCG2-overexpressing cells and parental control cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.
-
Substrate Addition: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342) to all wells and incubate for an additional 1-2 hours.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths. Increased fluorescence in the presence of DFTC indicates inhibition of ABCG2-mediated efflux.
Cytotoxicity Assay (Example using a colorimetric method)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control for cell death.
-
Reagent Addition: Add a colorimetric reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in absorbance correlates with reduced cell viability.
Visualizing Experimental Workflows and Pathways
To further aid in understanding and troubleshooting, the following diagrams illustrate key processes.
References
Best practices for long-term storage of Demethoxyfumitremorgin C
This technical support center provides best practices for the long-term storage and handling of Demethoxyfumitremorgin C. The information is intended for researchers, scientists, and drug development professionals. Please note that specific long-term stability data for this compound is limited in publicly available literature. Therefore, the following recommendations are based on general best practices for the storage of chemically similar compounds, such as indole (B1671886) alkaloids, and should be supplemented with in-house stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Based on general guidelines for complex organic molecules, storage at -20°C is recommended to minimize degradation.
Q2: How should I store this compound in solution?
Solutions of this compound, typically in solvents like DMSO, should be stored at -20°C or lower.[1] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is advisable to aliquot the solution into single-use vials.[2] For maximal stability, use a high concentration for the stock solution (e.g., 10 mM).[2]
Q3: What solvents are suitable for dissolving this compound?
This compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. The choice of solvent will depend on the specific experimental requirements.
Q4: How stable is this compound in a DMSO solution at room temperature?
While specific data for this compound is unavailable, studies on other compounds in DMSO show that long-term storage at room temperature can lead to significant degradation. In one study, only 52% of compounds were observable after one year of storage in DMSO at ambient conditions.[3] Therefore, room temperature storage of solutions is not recommended for extended periods.
Q5: Is this compound sensitive to light?
As an indole alkaloid, this compound is likely sensitive to light.[4] It is recommended to store both the solid compound and its solutions in amber vials or otherwise protected from light to prevent photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions from solid material. 2. Perform a purity check of the stored compound using HPLC (see Experimental Protocols). 3. Avoid multiple freeze-thaw cycles by using aliquots. |
| Loss of compound activity | The compound may have degraded over time. Indole alkaloids can be unstable, especially in solution.[5] | 1. Use a freshly prepared solution for your experiment. 2. If using a stored solution, verify its integrity via HPLC analysis. |
| Precipitation of the compound in solution after thawing | The compound may have limited solubility at lower temperatures or may have precipitated out of solution during freezing. | 1. Gently warm the solution to room temperature. 2. Vortex the solution thoroughly to ensure the compound is fully redissolved before use. |
| Unexpected peaks in HPLC analysis | These could be degradation products or impurities from the solvent or container. | 1. Run a blank (solvent only) to identify solvent-related peaks. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
Storage Condition Summary
| Form | Temperature | Light Condition | Atmosphere | Container |
| Solid | -20°C (recommended) or 4°C (short-term) | Dark (amber vial) | Inert gas (e.g., Argon or Nitrogen) is ideal | Tightly sealed glass vial |
| Solution (e.g., in DMSO) | -20°C or -80°C | Dark (amber vial) | Inert gas overlay before sealing is recommended | Tightly sealed glass vials, preferably single-use aliquots |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for a set duration. Also, heat the stock solution under reflux.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
At each time point, analyze the stressed samples by HPLC-UV, comparing them to an unstressed control sample. Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Caption: Workflow for the forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.
1. Initial Method Development:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
2. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and pH to achieve baseline separation of the parent compound from all degradation peaks.
-
The method should demonstrate specificity, meaning the peak for this compound is pure and not co-eluting with any degradants. This can be confirmed using a photodiode array (PDA) detector to check for peak purity.
3. Method Validation (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Logical flow for developing a stability-indicating HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: In Vivo Studies with Demethoxyfumitremorgin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethoxyfumitremorgin C (DF-C) in in vivo studies. Due to the limited availability of published in vivo data specifically for DF-C, this guide draws upon information from its closely related and extensively studied analogue, Ko143, as well as general principles for in vivo experimentation with fungal metabolites and ABCG2 inhibitors.
I. Troubleshooting Guide: Addressing Variability in In Vivo Studies
High variability in in vivo experiments can mask the true effects of this compound. This section addresses common issues and provides actionable solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High inter-animal variability in tumor response | 1. Inconsistent Drug Formulation/Solubility: DF-C is poorly soluble in aqueous solutions. Incomplete solubilization leads to inconsistent dosing. | - Formulation Protocol: Prepare a stock solution in 100% DMSO. For administration, dilute the stock in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline. Ensure vigorous vortexing and/or sonication to create a homogenous suspension. Prepare fresh formulations for each experiment to avoid precipitation. - Visual Inspection: Before each injection, visually inspect the formulation for any precipitation. |
| 2. Metabolic Instability: DF-C's analogue, Ko143, is rapidly hydrolyzed in vivo to an inactive metabolite, a likely source of variability for DF-C as well. | - Dosing Schedule: Consider more frequent administration or continuous delivery methods (e.g., osmotic pumps) to maintain effective plasma concentrations. - Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the half-life of DF-C in your specific animal model. | |
| 3. Animal-Specific Factors: Differences in age, weight, sex, and health status of the animals can influence drug metabolism and tumor growth. | - Standardization: Use animals of the same sex, age, and from the same vendor. Ensure consistent housing conditions (diet, light cycle, temperature). - Health Monitoring: Exclude any animals that show signs of illness before or during the study. | |
| Lack of expected anti-tumor efficacy | 1. Sub-optimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the tumor site. | - Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose. - Literature Review: While DF-C data is scarce, starting doses for its analogue Ko143 in mice are often around 10 mg/kg administered orally or intraperitoneally.[1] |
| 2. Poor Bioavailability: The route of administration may not be optimal for absorption and distribution to the tumor. | - Route of Administration: Compare different administration routes (e.g., oral gavage, intraperitoneal, intravenous) in a pilot study to assess bioavailability. - Formulation Enhancement: For oral administration, consider using formulation strategies to enhance absorption, such as lipid-based carriers. | |
| 3. ABCG2 Transporter Expression: The target of DF-C, the ABCG2 transporter, may have varying expression levels in your tumor model. | - Model Characterization: Characterize the expression of ABCG2 in your xenograft model using techniques like immunohistochemistry or western blotting. - Species Specificity: Be aware of potential species-specific differences in ABCG2 inhibition between your human-derived xenograft and the murine host. | |
| Observed Toxicity or Adverse Effects | 1. Vehicle Toxicity: The vehicle used to dissolve DF-C, particularly at high concentrations of DMSO, can cause toxicity. | - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself. - Minimize DMSO: Keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%. |
| 2. Off-Target Effects: At higher concentrations, DF-C may have off-target effects. Its parent compound, Fumitremorgin C, is known for its neurotoxicity. | - Toxicity Studies: Conduct acute and sub-chronic toxicity studies to identify any potential organ-specific toxicities.[2] - Clinical Observations: Closely monitor animals for any signs of distress, weight loss, or behavioral changes. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[3][4] ABCG2 is a multidrug resistance protein that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. By inhibiting ABCG2, DF-C can increase the intracellular concentration of co-administered anticancer drugs, potentially overcoming multidrug resistance. Additionally, DF-C has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[5]
Q2: How should I prepare this compound for in vivo administration?
A2: Due to its poor aqueous solubility, a multi-step formulation process is recommended. A common approach for similar compounds involves initially dissolving the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in a vehicle suitable for in vivo use, such as corn oil or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity to the animal. Always prepare the final formulation fresh before each administration to prevent precipitation.
Q3: What are the expected pharmacokinetic properties of this compound?
A3: Specific pharmacokinetic data for DF-C is limited. However, its analogue Ko143 is known to be rapidly metabolized in vivo by hydrolysis of its ester group, leading to an inactive metabolite.[3][6] This suggests that DF-C may also have a short half-life and poor metabolic stability, which can be a significant source of variability in experimental outcomes. It is advisable to conduct a pilot pharmacokinetic study in your chosen animal model to determine key parameters such as Cmax, Tmax, and half-life to optimize the dosing regimen.
Q4: Are there any known toxicities associated with this compound?
A4: While DF-C itself has not been extensively studied for toxicity, its parent compound, Fumitremorgin C, is a known neurotoxin, which has limited its clinical development.[1] The analogue Ko143, however, has been shown to be non-toxic in mice at effective doses.[1] It is essential to conduct thorough toxicity studies, including monitoring for general health, body weight changes, and any signs of neurotoxicity, when working with DF-C in vivo.
Q5: How does the species difference in ABCG2 affect the translation of my results?
A5: There are known differences in the structure and function of human and murine ABCG2. Studies with Fumitremorgin C have shown that it inhibits human ABCG2 more potently than the murine ortholog.[3] This is a critical consideration when using murine models to study the effect of DF-C on human cancer xenografts. The observed efficacy in a mouse model might not fully translate to the human clinical setting due to these species-specific differences in the drug target.
III. Quantitative Data Summary
The following tables summarize quantitative data for the this compound analogue, Ko143, from various in vivo studies. This data can serve as a reference for designing experiments with DF-C.
Table 1: In Vivo Efficacy of Ko143 in Murine Cancer Models
| Cancer Model | Drug Combination | Ko143 Dose & Route | Outcome | Reference |
| Mdr1a/1b-/- mice | Topotecan (B1662842) | 10 mg/kg, p.o. | Increased plasma topotecan concentration by 4-6 fold | [1] |
| Wild-type mice | [11C]tariquidar | 7 mg/kg, i.v. | 2.3-fold increase in brain uptake of [11C]tariquidar | [6] |
Table 2: Pharmacokinetic Parameters of Ko143 in Mice
| Parameter | Value | Animal Model | Administration Route | Reference |
| Metabolism | Rapidly hydrolyzed to an inactive metabolite | Mice | Not specified | [3][6] |
| Distribution | Widely distributed to tissues, but low brain penetration | Mice | i.v. | [7] |
| Excretion | Hepatobiliary and urinary excretion | Mice | i.v. | [7] |
IV. Experimental Protocols
Protocol 1: General Procedure for a Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for establishing a subcutaneous xenograft model to test the efficacy of this compound.
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Cell Preparation:
-
When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
-
Tumor Inoculation:
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)2 x length / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the planned dosing schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Protocol 2: Formulation of this compound for In Vivo Administration
This protocol describes a common method for formulating poorly soluble compounds like DF-C for in vivo studies.
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a desired stock concentration (e.g., 50 mg/mL).
-
Ensure complete dissolution by vortexing and/or gentle warming.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
Calculate the required volume of the stock solution based on the desired final concentration and injection volume.
-
In a sterile tube, add the calculated volume of the DMSO stock solution.
-
Add at least 10 volumes of sterile corn oil.
-
Vortex the mixture vigorously to form a stable suspension.
-
-
Working Solution Preparation (for Oral Gavage or Intravenous Injection):
-
Prepare a vehicle solution consisting of a mixture of PEG300, Tween 80, and saline (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Add the calculated volume of the DF-C DMSO stock solution to the vehicle.
-
Mix thoroughly by vortexing until a clear solution or a fine, homogenous suspension is formed.
-
Note: The exact ratios of the vehicle components may need to be optimized for your specific application.
-
V. Visualizations
References
- 1. Tumor xenograft models | TCDM - Turku Center for Disease Modeling [tcdm.fi]
- 2. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 3. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating the anticancer effects of Demethoxyfumitremorgin C in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of the anticancer effects of Demethoxyfumitremorgin C (DF-C), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus. While research has predominantly focused on its activity in human prostate cancer, this document aims to present the available data, highlight areas where further investigation is needed, and provide detailed experimental protocols for researchers interested in validating or extending these findings in various cell lines.
Executive Summary
This compound has demonstrated significant antiproliferative and pro-apoptotic effects, primarily in the PC3 human prostate cancer cell line. The mechanism of action involves the induction of G1 phase cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways. Key molecular targets include the p53/p21 signaling axis and the Bcl-2 family of proteins. Currently, there is a notable lack of comprehensive studies comparing the efficacy of DF-C across a broad range of cancer cell lines. This guide summarizes the existing data, provides detailed methodologies for key validation experiments, and includes visualizations of the known signaling pathways and experimental workflows to facilitate further research.
Data Presentation: Anticancer Effects of this compound
The majority of published data on the anticancer effects of this compound is centered on the PC3 human prostate cancer cell line. Information on other cell lines remains limited.
Table 1: Summary of Cytotoxic Effects of this compound
| Cell Line | Cancer Type | Reported Effect(s) | Quantitative Data (IC50) |
| PC3 | Human Prostate Cancer | Inhibition of cell viability and proliferation; induction of G1 phase cell cycle arrest and apoptosis.[1][2][3] | Not explicitly reported in the provided search results. |
| tsFT210 | Mouse Mammary Carcinoma | Cytotoxic effect reported.[2][3] | No quantitative data available. |
Note: The lack of IC50 values and data on a wider range of cell lines represents a significant gap in the current research landscape for this compound.
Table 2: Effects of this compound on Cell Cycle and Apoptosis in PC3 Cells
| Parameter | Observation | Key Protein Modulations |
| Cell Cycle | Arrest in the G1 phase.[1] | Upregulation: p53, p21.[1]Downregulation: Cyclin D, Cyclin E, Cdk2, Cdk4.[1] |
| Apoptosis | Induction of both early and late apoptosis.[2][3] | Upregulation (Pro-apoptotic): Bax.[2][3]Downregulation (Anti-apoptotic): Ras, PI3K, Akt, Bcl-xL, Bcl-2.[2][3]Activation: Caspase-3, Caspase-8, Caspase-9; Cleavage of PARP.[2][3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in PC3 Cells
The diagram below illustrates the proposed mechanism of action of this compound in inducing cell cycle arrest and apoptosis in PC3 prostate cancer cells.
Caption: Proposed signaling pathway of this compound in PC3 cells.
Experimental Workflow: Cell Viability (MTT Assay)
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound using the MTT assay.
Caption: Workflow for determining IC50 using the MTT cell viability assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (DF-C) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of DF-C in culture medium. Remove the medium from the wells and add 100 µL of the DF-C dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed 1x10^6 cells in a T25 flask and treat with DF-C for the desired time.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvesting: Harvest approximately 1x10^6 cells.
-
Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
PI Staining: Add 400 µL of PI solution and incubate for 10 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for detecting the expression levels of specific proteins involved in cell cycle and apoptosis pathways.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the band intensities to determine relative protein expression levels.
References
A Comparative Analysis of Demethoxyfumitremorgin C and Fumitremorgin C: BCRP Inhibition vs. Apoptosis Induction
For Immediate Release
[City, State] – [Date] – In the landscape of cellular research and drug development, the fungal metabolites Demethoxyfumitremorgin C and Fumitremorgin C have emerged as compounds of significant interest. While structurally related, their primary reported biological activities diverge, positioning them for distinct research applications. This guide provides a comprehensive comparison of their activities, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Fumitremorgin C is a well-established potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer. In contrast, this compound has been characterized as an inducer of apoptosis and cell cycle arrest in prostate cancer cells. This comparison elucidates their distinct mechanisms of action and provides available quantitative data on their respective potencies.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data for this compound and Fumitremorgin C based on available literature. A direct comparison of their BCRP inhibitory activity is challenging due to the lack of a reported IC50 value for this compound in the reviewed literature.
| Parameter | This compound | Fumitremorgin C | Reference |
| Primary Activity | Induction of Apoptosis & Cell Cycle Arrest | BCRP/ABCG2 Inhibition | [1][2] |
| IC50 (BCRP Inhibition) | Not Reported | ~1 µM | [2] |
| IC50 (Cytotoxicity) | 73.35 µM (PC3 cells, 72h) | 41 µM (K562 cells, 48h) | [3][4] |
| Mechanism of Action | Induces G1 arrest via p53/p21 pathway | Inhibits BCRP ATPase activity | [3][5] |
| Key Cellular Target | Cyclin-Cdk complexes, Apoptotic machinery | BCRP (ABCG2) transporter | [2][3] |
| Noted Limitations | BCRP inhibitory activity not quantified | Neurotoxicity limits in vivo use | [6] |
Experimental Methodologies
BCRP Inhibition Assay (for Fumitremorgin C)
The inhibitory activity of Fumitremorgin C on BCRP-mediated transport is commonly assessed using an inside-out membrane vesicle assay.
Protocol:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from cells overexpressing human BCRP (e.g., HEK293-BCRP).
-
Substrate and Inhibitor Preparation: A radiolabeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate) is used. Fumitremorgin C is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.
-
Assay Reaction: The vesicles are incubated with the radiolabeled substrate in the presence and absence of ATP and varying concentrations of Fumitremorgin C.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 5 minutes) at 37°C.
-
Termination and Filtration: The transport process is terminated by adding an ice-cold stop buffer. The mixture is then rapidly filtered through a glass fiber filter to separate the vesicles from the assay buffer.
-
Quantification: The radioactivity retained on the filter, representing the amount of substrate transported into the vesicles, is measured using a scintillation counter.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the absence of ATP from that in its presence. The IC50 value for Fumitremorgin C is determined by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell Cycle Analysis (for this compound)
The effect of this compound on the cell cycle of PC3 human prostate cancer cells is analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[3]
Protocol:
-
Cell Culture and Treatment: PC3 cells are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An increase in the percentage of cells in the G1 phase indicates a G1 cell cycle arrest.
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways affected by these compounds, the following diagrams have been generated.
Caption: Fumitremorgin C inhibits the BCRP transporter, preventing the efflux of chemotherapeutic drugs and leading to cancer cell death.
Caption: this compound induces G1 cell cycle arrest and apoptosis in prostate cancer cells through the p53/p21 signaling pathway.
Conclusion
This compound and Fumitremorgin C, while structurally similar, exhibit distinct primary biological activities. Fumitremorgin C is a potent and specific inhibitor of the BCRP multidrug resistance transporter, making it a valuable tool for studying and overcoming drug resistance in cancer cells. However, its in vivo application is hampered by its neurotoxicity.[6]
For researchers studying multidrug resistance mediated by BCRP, Fumitremorgin C remains the compound of choice, with the caveat of its toxicity in in vivo models. For those investigating novel mechanisms of apoptosis and cell cycle control in cancer, particularly prostate cancer, this compound presents a promising research avenue. Further studies are warranted to fully elucidate the BCRP inhibitory potential of this compound for a more direct comparison.
References
- 1. Differential inhibition of murine Bcrp1/Abcg2 and human BCRP/ABCG2 by the mycotoxin fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCRP Inhibition | Evotec [evotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumitremorgin C | Multidrug transporter inhibitor | Hello Bio [hellobio.com]
- 6. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethoxyfumitremorgin C vs. Tryprostatin B: A Comparative Guide to Cell Cycle Inhibition
In the landscape of cancer research, the identification of novel compounds that can effectively modulate the cell cycle is a paramount objective. Among the myriad of natural products, Demethoxyfumitremorgin C and Tryprostatin B, both diketopiperazine alkaloids isolated from Aspergillus fumigatus, have emerged as notable inhibitors of cell cycle progression. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and Tryprostatin B has been evaluated in various cell lines. The following tables summarize the available quantitative data, primarily presenting Minimum Inhibitory Concentration (MIC) and 50% Growth Inhibition (GI50) or Inhibitory Concentration (IC50) values. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Inhibitory Concentration of this compound
| Cell Line | Assay Type | Concentration (µM) | Reference |
| Mouse tsFT210 | MIC | 0.45 | [1] |
Table 2: Inhibitory Concentration of Tryprostatin B
| Cell Line | Assay Type | Concentration (µM) | Reference |
| Mouse tsFT210 | MIC | 4.4 | [1] |
| H520 (Lung Cancer) | GI50 | >100 (synthetic) | [2] |
| MCF7 (Breast Cancer) | GI50 | >100 (synthetic) | [2] |
| PC3 (Prostate Cancer) | GI50 | >100 (synthetic) | [2] |
Note: The cytotoxicity of synthetic Tryprostatin B has been observed to be lower than that of the naturally isolated compound, potentially due to degradation of the synthetic material.
Mechanisms of Cell Cycle Inhibition
While both compounds impede cell cycle progression, their underlying mechanisms of action exhibit notable differences.
This compound:
Initial studies identified this compound as an M-phase inhibitor[2][3]. However, more recent research in human prostate cancer cells (PC3) has revealed a more nuanced mechanism involving a G1 phase arrest. This G1 arrest is reportedly mediated through a p53/p21-dependent pathway. Furthermore, this compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the downregulation of key anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax. The activation of caspases-3, -8, and -9 further corroborates its pro-apoptotic activity[4].
Tryprostatin B:
Tryprostatin B has been reported to arrest cell cycle progression, with some studies indicating a G2/M phase block[5][6]. However, other investigations suggest that its inhibitory effect is not specific to the M phase[2]. It is considered a weak inhibitor of both tubulin polymerization and topoisomerase II, distinguishing it from classical mitotic poisons that directly target the microtubule cytoskeleton[2]. The precise molecular target responsible for its cell cycle inhibitory effects remains to be fully elucidated, suggesting a mechanism of action that may differ from that of this compound and other M-phase specific agents.
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and a generalized representation of the G2/M checkpoint relevant to the activity of these compounds.
References
- 1. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. I. Taxonomy, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mammalian cell cycle inhibitors, tryprostatins A, B and other diketopiperazines produced by Aspergillus fumigatus. II. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Tryprostatins A and B, novel mammalian cell cycle inhibitors produced by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Demethoxyfumitremorgin C and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two distinct anti-cancer compounds: Demethoxyfumitremorgin C (DMFTC), a fungal metabolite, and paclitaxel (B517696), a well-established chemotherapeutic agent. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to serve as a valuable resource for oncology research and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Primary Target | Not definitively established, but impacts cell cycle and apoptotic signaling pathways. | β-tubulin subunit of microtubules. |
| Effect on Microtubules | No direct interaction with tubulin reported. | Promotes microtubule assembly and stabilization, preventing disassembly.[1] |
| Cell Cycle Arrest | Primarily induces G1 phase arrest in a p53/p21-dependent manner in PC3 cells.[2] May cause G2/M arrest in other cell types. | Induces a robust G2/M phase arrest.[3][4][5] |
| Apoptotic Pathway | Induces both intrinsic and extrinsic apoptotic pathways.[6][7] | Primarily induces the intrinsic apoptotic pathway following mitotic arrest.[4][8] |
| Key Signaling Molecules | Downregulates Ras/PI3K/Akt; upregulates p53/p21; activates caspases-8, -9, -3.[2][6][7] | Activates JNK/SAPK pathway; involves Bcl-2 phosphorylation and caspase activation.[4][7] |
Mechanism of Action: A Detailed Comparison
This compound (DMFTC) is a mycotoxin produced by the fungus Aspergillus fumigatus.[9] Its anticancer properties stem from its ability to induce both cell cycle arrest and apoptosis through multiple signaling pathways.
In prostate cancer cells (PC3), DMFTC has been shown to inhibit cell proliferation by inducing a G1 phase cell cycle arrest.[2] This arrest is mediated by the activation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2] The upregulation of p21 leads to the inhibition of cyclin D/Cdk4 and cyclin E/Cdk2 complexes, thereby halting the cell cycle at the G1/S transition.[2]
Furthermore, DMFTC potently induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[6][7] It downregulates key survival signals by inhibiting the Ras/PI3K/Akt pathway.[6][7] This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[6][7] The compound also triggers the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[6][7]
Paclitaxel , a member of the taxane (B156437) family of drugs, is a widely used chemotherapeutic agent.[1] Its primary mechanism of action is the disruption of microtubule dynamics.[1][10] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[1][10][11] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and multiple asters during mitosis.[11]
The consequence of this microtubule stabilization is the arrest of the cell cycle at the G2/M phase.[3][4][5] The cell's spindle assembly checkpoint is activated, preventing the segregation of chromosomes and progression into anaphase.[3] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[4][12] Key events in paclitaxel-induced apoptosis include the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of various caspases, including caspase-3, -8, and -9.[4][5][12] The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling pathway has also been shown to be involved in paclitaxel-induced apoptosis.[4][7]
Quantitative Data Comparison
The following tables summarize the cytotoxic and cellular effects of this compound and paclitaxel in various cancer cell lines.
Table 1: IC50 Values for Cytotoxicity
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| This compound | PC3 (Prostate) | ~25 µM | 48h | [6] |
| Paclitaxel | SK-BR-3 (Breast) | ~5 nM | 72h | [3] |
| MDA-MB-231 (Breast) | ~2.5 nM | 72h | [3] | |
| T-47D (Breast) | ~4 nM | 72h | [3] | |
| A549 (Lung) | ~4.5 nM | 48h | ||
| HeLa (Cervical) | ~5 nM | 48h | ||
| OVCAR-3 (Ovarian) | ~7.5 nM | 24h | [13] |
Table 2: Effects on Cell Cycle Distribution and Apoptosis
| Compound & Concentration | Cell Line | % Cells in G1 | % Cells in G2/M | % Apoptotic Cells | Reference |
| This compound (50 µM) | PC3 | Increased | Decreased | Increased | [2] |
| Paclitaxel (1 µM) | CHMm (Canine Mammary) | Not specified | Significantly Increased | Increased (dose-dependent) | [14] |
| Paclitaxel (50 nM) | HNSCC cell lines | Decreased | Significantly Increased (at 8h) | Significantly Increased (at 24h) | [5] |
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Paclitaxel.
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
-
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP and 10% glycerol (B35011) on ice. Prepare serial dilutions of the test compounds (DMFTC, paclitaxel) and a vehicle control (e.g., DMSO).
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound dilutions or vehicle control.
-
Initiation: To initiate polymerization, add the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Paclitaxel, a microtubule stabilizer, will show an increased rate and extent of polymerization compared to the vehicle control. Compounds that inhibit polymerization would show a decrease.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, and thus will have twice the fluorescence intensity.
-
Methodology:
-
Cell Treatment: Seed cells (e.g., PC3, HeLa) in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds (DMFTC, paclitaxel) or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and stain the DNA.
-
Methodology:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry as soon as possible.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Conclusion
This compound and paclitaxel represent two distinct classes of anti-cancer agents with fundamentally different mechanisms of action. Paclitaxel's well-defined role as a microtubule-stabilizing agent that induces G2/M arrest is a cornerstone of its clinical efficacy. In contrast, DMFTC appears to exert its cytotoxic effects through the modulation of key signaling pathways that control cell cycle progression and apoptosis, without directly targeting the microtubule network. The p53/p21-dependent G1 arrest and the inhibition of the Ras/PI3K/Akt survival pathway are key features of its mechanism in certain cancer cell types.
This comparative guide highlights the importance of understanding the diverse molecular mechanisms by which anti-cancer compounds can exert their effects. The detailed experimental protocols and pathway diagrams provided herein offer a framework for the continued investigation and development of novel therapeutic strategies targeting these and other cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses [frontiersin.org]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of one-week versus three-week paclitaxel for advanced pan-carcinomas: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Aspergillus fumigatus-derived this compound inhibits proliferation of PC3 human prostate cancer cells through p53/p21-dependent G1 arrest and apoptosis induction -Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]
- 12. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Demethoxyfumitremorgin C and Vincristine on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Demethoxyfumitremorgin C and the well-established anti-cancer drug Vincristine on cell cycle arrest. While extensive data is available for Vincristine, information regarding the specific effects of this compound on the cell cycle is limited in current scientific literature. This document summarizes the available experimental data, provides detailed experimental protocols for relevant assays, and visualizes the known signaling pathways.
Executive Summary
Vincristine is a potent inhibitor of microtubule polymerization, leading to a robust M-phase (mitotic) arrest in cancer cells. This disruption of the mitotic spindle triggers a cascade of events culminating in apoptotic cell death. In contrast, the primary mechanism of action described for this compound is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. While this ultimately leads to cell death, its specific effects on cell cycle progression have not been extensively characterized in the available literature. Further research is required to elucidate the precise role of this compound in cell cycle regulation.
Data Presentation: Quantitative Effects on Cell Cycle
The following table summarizes the quantitative data available for the effects of this compound and Vincristine on cell cycle distribution in different cancer cell lines.
| Compound | Cell Line | Concentration | Treatment Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference(s) |
| This compound | PC3 (Prostate Cancer) | Not Specified | Not Specified | Data Not Available | Data Not Available | Data Not Available | [1] |
| Vincristine | SH-SY5Y (Neuroblastoma) | 0.1 µM | 6 h | 76.26 ± 9.05 | Not Specified | 20.60 ± 4.32 | [2] |
| 12 h | Decreased | Not Specified | Increased | [2] | |||
| 18 h | Decreased | Not Specified | 72.34 ± 9.44 | [2] | |||
| 24 h | 16.46 ± 2.99 | Not Specified | Decreased (apoptosis) | [2] | |||
| Vincristine | KB3 (HeLa) | 100 nM | 24 h | Decreased | Not Specified | Increased (Mitotic Arrest) | [3] |
| Vincristine | RS4;11 (ALL) | 100 nM | 24 h | Decreased | Not Specified | Increased (Mitotic Arrest) | [3] |
| Vincristine | Primary ALL cells | 100 nM | 24 h | Cell death without significant mitotic arrest | Not Specified | Cell death without significant mitotic arrest | [3] |
Note: Data for this compound on cell cycle phase distribution is not available in the reviewed literature. The primary reported effect is the induction of apoptosis[1]. For Vincristine, the effect on cell cycle can be cell-type dependent, with some cell lines undergoing mitotic arrest while others exhibit cell death from interphase[3].
Signaling Pathways
This compound
The precise signaling pathway by which this compound affects the cell cycle is not well-defined in the available literature. However, its pro-apoptotic activity has been shown to involve the downregulation of Ras/PI3K/Akt signaling and the activation of both intrinsic and extrinsic apoptotic pathways[1].
Vincristine
Vincristine's primary mechanism of action is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This leads to an arrest in the M-phase of the cell cycle. This mitotic arrest is associated with an upregulation of Cyclin B and a downregulation of Cyclin D[2]. Prolonged M-phase arrest ultimately triggers apoptosis through the activation of caspase-3 and -9[2].
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol describes a standard method for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry[4][5][6][7].
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. (Cells can be stored in 70% ethanol at -20°C for several weeks).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate on the single-cell population to exclude doublets and aggregates.
Western Blot Analysis of Cell Cycle Proteins
This protocol provides a general procedure for detecting the expression levels of cell cycle-related proteins such as Cyclin B1 and CDK1 by Western blot.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Vincristine is a well-characterized microtubule-destabilizing agent that induces a potent M-phase arrest in a variety of cancer cell lines, leading to apoptosis. Its effects on the cell cycle are mediated through the disruption of the mitotic spindle and modulation of key cell cycle regulatory proteins like Cyclin B and Cyclin D. In contrast, the effects of this compound on cell cycle progression remain largely unknown. While it is a known inducer of apoptosis through the intrinsic and extrinsic pathways, further investigation is necessary to determine if it directly impacts the cell cycle machinery and to identify the specific signaling pathways involved. The experimental protocols provided in this guide can be utilized to conduct such investigations and to further compare the mechanisms of these two compounds.
References
- 1. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medicine.uams.edu [medicine.uams.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Efficacy of Demethoxyfumitremorgin C in combination with other chemotherapeutic agents
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to chemotherapy remains a critical obstacle in cancer treatment. One promising strategy to overcome this is the use of combination therapies, where a chemosensitizing agent is co-administered with a traditional chemotherapeutic drug to enhance its efficacy. This guide provides a comparative overview of the pre-clinical evidence for Demethoxyfumitremorgin C and its analog, Demethoxycurcumin (DMC), in combination with other chemotherapeutic agents.
Overview of this compound and Demethoxycurcumin
This compound is a natural compound that has been investigated for its potential to reverse multidrug resistance in cancer cells. However, a significant body of research has focused on a structurally related and more extensively studied compound, Demethoxycurcumin (DMC). DMC is a derivative of curcumin, the active component of turmeric, and has demonstrated potent anti-cancer and chemosensitizing properties. This guide will primarily focus on the well-documented efficacy of DMC in combination with cisplatin (B142131), a widely used chemotherapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC).
Efficacy of Demethoxycurcumin in Combination with Cisplatin
Pre-clinical studies have demonstrated that DMC can significantly enhance the cytotoxic effects of cisplatin, particularly in cisplatin-resistant cancer cell lines. This synergistic effect allows for the use of lower concentrations of cisplatin to achieve a therapeutic effect, potentially reducing dose-related side effects.
Quantitative Data on Combination Efficacy
The synergistic effect of DMC and cisplatin has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Treatment | IC50 Value (µM) |
| A549 (Cisplatin-sensitive NSCLC) | Cisplatin (DDP) | 3.8[1][2] |
| Demethoxycurcumin (DMC) | 19.88[1][2] | |
| A549/DDP (Cisplatin-resistant NSCLC) | Cisplatin (DDP) | 47.67[1][2] |
| Demethoxycurcumin (DMC) | 20.83[1][2] | |
| DDP (10 µM) + DMC (5 µM) | Significantly inhibited proliferation compared to single agents[1][3] | |
| DDP (20 µM) + DMC (5 µM) | Significantly inhibited proliferation compared to single agents[1][3] |
These results indicate that while A549/DDP cells are highly resistant to cisplatin, they remain sensitive to DMC.[1][2] The combination of DMC with cisplatin significantly inhibits the proliferation of these resistant cells, suggesting a reversal of resistance.[1][3]
Mechanism of Action: Reversing Cisplatin Resistance
The enhanced efficacy of the DMC and cisplatin combination is attributed to several key molecular mechanisms:
-
Downregulation of ERCC1: Excision repair cross-complementary 1 (ERCC1) is a key enzyme in the nucleotide excision repair pathway, which is responsible for repairing DNA damage induced by cisplatin. Overexpression of ERCC1 is a major mechanism of cisplatin resistance.[2][3][4] DMC has been shown to significantly decrease the expression of ERCC1, thereby preventing the repair of cisplatin-induced DNA damage and leading to increased cancer cell death.[3][4]
-
Induction of Apoptosis: The combination of DMC and cisplatin significantly enhances apoptosis (programmed cell death) in resistant cancer cells.[3] This is achieved through:
-
Modulation of the Bcl-2 Family Proteins: DMC and cisplatin combination therapy leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cascade.
-
Activation of Caspases: The combination treatment results in the increased expression of cleaved caspase-3, the primary executioner caspase in the apoptotic pathway.[3]
-
Signaling Pathway
The chemosensitizing effect of DMC is mediated by the PI3K/Akt/Snail signaling pathway. DMC inhibits this pathway, which in turn leads to the downregulation of ERCC1 expression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on DMC and cisplatin combination therapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drug combination on cancer cells.
Protocol:
-
Cell Seeding: A549/DDP cells are seeded into 96-well plates at a density of 5x10³ cells per well and cultured for 24 hours.[5]
-
Treatment: The cells are then treated with varying concentrations of DMC, cisplatin, or a combination of both for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.[5]
-
Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: A549/DDP cells are cultured on coverslips in a 6-well plate and treated with DMC, cisplatin, or the combination for 48 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 30 minutes and then permeabilized with 0.1% Triton X-100 for 5 minutes.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing TdT enzyme and FITC-labeled dUTP, for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Green fluorescence indicates apoptotic cells, while blue fluorescence indicates the total number of cells. The apoptosis rate is calculated as the percentage of TUNEL-positive cells.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect the levels of specific proteins involved in cisplatin resistance and apoptosis.
Protocol:
-
Protein Extraction: After treatment with DMC, cisplatin, or the combination, total protein is extracted from the A549/DDP cells using RIPA lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against ERCC1, Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
Conclusion
The combination of Demethoxycurcumin with cisplatin presents a promising strategy to overcome cisplatin resistance in non-small cell lung cancer. The synergistic effect is well-documented through quantitative data and is supported by a clear understanding of the underlying molecular mechanisms involving the downregulation of ERCC1 and the induction of apoptosis via the PI3K/Akt/Snail signaling pathway. While further research is needed, particularly in vivo studies and clinical trials, the preclinical evidence strongly suggests that DMC could be a valuable adjuvant in chemotherapy, potentially improving treatment outcomes for patients with resistant tumors. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and validate these findings. As research on this compound is limited, the extensive data on its analog, DMC, provides a strong rationale for its continued investigation as a chemosensitizing agent.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Demethoxycurcumin increases the sensitivity of cisplatin-resistant non-small lung cancer cells to cisplatin and induces apoptosis by activating the caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. antbioinc.com [antbioinc.com]
- 5. Demethoxycurcumin increases the sensitivity of cisplatin-resistant non-small lung cancer cells to cisplatin and induces apoptosis by activating the caspase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control and Purity Assessment of Demethoxyfumitremorgin C
For researchers in oncology and drug development, the purity and quality of investigational compounds are paramount. Demethoxyfumitremorgin C, a secondary metabolite from the fungus Aspergillus fumigatus, has garnered interest for its pro-apoptotic effects in prostate cancer cells.[1] Ensuring the reliability of experimental results necessitates rigorous quality control of this compound. This guide provides a comparative overview of analytical methods for assessing the purity of this compound and outlines its mechanism of action.
Product Quality Comparison
The primary indicator of quality for a research-grade small molecule like this compound is its purity, typically determined by High-Performance Liquid Chromatography (HPLC). For reliable and reproducible in vitro and in vivo studies, a purity of ≥98% is recommended. A lower purity can introduce confounding variables due to the biological activity of impurities.
This guide compares an ideal high-purity batch of this compound with a hypothetical lower-purity batch to illustrate the importance of stringent quality control.
| Feature | High-Purity this compound | Lower-Purity this compound |
| Purity (by HPLC) | ≥98% | ~90% |
| Appearance | White to off-white solid | May appear discolored (yellowish or brownish) |
| Key Impurities | Trace levels (<0.1%) of related metabolites | Significant levels of other Aspergillus secondary metabolites (e.g., Fumitremorgin B, Verruculogen, Gliotoxin) |
| Expected Biological Activity | Consistent and specific pro-apoptotic effects | Variable biological activity, potential for off-target effects due to impurities |
| Reproducibility of Results | High | Low |
Analytical Techniques for Purity Assessment
A multi-pronged approach using chromatographic and spectroscopic techniques is essential for the comprehensive quality control of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of non-volatile small molecules. A reversed-phase method is typically employed for indole (B1671886) alkaloids like this compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid to improve peak shape).
-
Gradient Program: A linear gradient from 15% to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing confirmation of the molecular weight of the target compound and its impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).
-
Chromatography: Same as the HPLC protocol.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry Parameters:
-
Capillary Voltage: 3000 V
-
Nebulizer Pressure: 40 psig
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 300 °C
-
Mass Range: m/z 100-1000
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of a compound's identity. Both ¹H and ¹³C NMR should be used to verify the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Mechanism of Action: Apoptotic Signaling Pathway
This compound exerts its anti-cancer effects by inducing apoptosis in prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This involves the downregulation of anti-apoptotic proteins and the activation of caspases.
Caption: Apoptotic signaling pathway of this compound.
Experimental Workflow for Quality Control
A systematic workflow ensures that each batch of this compound is properly assessed for identity and purity before its use in research.
References
Cross-Validation of Demethoxyfumitremorgin C's Biological Activity in Prostate Cancer Cells
A Comparative Guide for Researchers
This guide provides a comparative analysis of the biological activity of Demethoxyfumitremorgin C (DFMC), a secondary metabolite isolated from the marine fungus Aspergillus fumigatus. The data presented here is a cross-validation of findings from multiple studies investigating the anti-proliferative and pro-apoptotic effects of DFMC on the human prostate cancer cell line, PC3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Quantitative Data Summary
The anti-proliferative activity of this compound (DFMC) against the PC3 human prostate cancer cell line has been independently assessed, yielding comparable results that validate its cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, were determined in separate studies. These findings are summarized in the table below.
| Study (Lab/Affiliation) | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) |
| Kim et al. (2017) (Pukyong National University / Kolmar Korea) | PC3 | MTT Assay | ~50 | 72 |
| Kim et al. (Fisheries and Aquatic Sciences Publication) | PC3 | Not explicitly stated, inferred from proliferation assays | Not explicitly stated, significant inhibition at 25-100 µM | 72 |
Note: While the second study did not explicitly state an IC50 value, it demonstrated a dose-dependent inhibition of PC3 cell proliferation at concentrations of 25, 50, and 100 µM, which is consistent with the IC50 value reported by Kim et al. (2017).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Culture
The human prostate cancer cell line, PC3, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
PC3 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound (0, 25, 50, and 100 µM) for 72 hours.
-
Following treatment, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance at 570 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
PC3 cells were seeded in 6-well plates and treated with DFMC (0, 25, 50, and 100 µM) for 72 hours.
-
Cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
-
The fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A.
-
After a 30-minute incubation in the dark at room temperature, the DNA content of the cells was analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Apoptosis Assay (Annexin V and Propidium Iodide Double Staining)
-
PC3 cells were treated with DFMC as described for the cell cycle analysis.
-
Both adherent and floating cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide were added to the cell suspension according to the manufacturer's instructions.
-
After a 15-minute incubation in the dark at room temperature, the cells were analyzed by flow cytometry.
-
The percentages of viable, early apoptotic, late apoptotic, and necrotic cells were quantified.
Western Blot Analysis
-
PC3 cells were treated with DFMC, and total cell lysates were prepared using a lysis buffer.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against p53, p21, Ras, PI3K, Akt, Bcl-2, Bax, Caspase-3, Caspase-8, Caspase-9, and PARP.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing the biological activity of this compound.
Caption: General experimental workflow for evaluating DFMC's activity in PC3 cells.
Caption: DFMC-induced apoptosis pathway in PC3 prostate cancer cells.[1]
Caption: DFMC-induced G1 cell cycle arrest pathway in PC3 cells.[2]
References
Comparative Analysis of Gene Expression Changes Induced by Demethoxyfumitremorgin C: A Review of Current Data
Researchers, scientists, and drug development professionals investigating the molecular effects of Demethoxyfumitremorgin C (DFC) will find a notable absence of publicly available high-throughput gene expression data. Despite its known bioactivity as an inducer of apoptosis in cancer cells, comprehensive transcriptomic studies detailing the global gene expression changes elicited by DFC are not present in the public domain. This guide, therefore, addresses this data gap by summarizing the current knowledge of DFC's cellular effects and provides a framework for future comparative gene expression analyses.
This compound is a fungal metabolite recognized for its ability to inhibit cell cycle progression and trigger programmed cell death in cancer cell lines. Structurally similar to Fumitremorgin C (FTC), a known inhibitor of the breast cancer resistance protein (BCRP/ABCG2) multidrug transporter, DFC's own mechanism of action has been partially elucidated, primarily focusing on apoptotic pathways.
Known Molecular Effects of this compound
Studies have shown that DFC induces apoptosis in human prostate cancer cells (PC3) through both the intrinsic and extrinsic pathways. This process is characterized by the modulation of several key regulatory proteins.
Table 1: Summary of Known Protein Level Changes Induced by this compound in PC3 Cells
| Protein Target | Change in Protein Level | Functional Role in Apoptosis |
| Ras | Downregulation | Anti-apoptotic |
| PI3K | Downregulation | Anti-apoptotic |
| Akt | Downregulation | Anti-apoptotic |
| Bcl-xL | Downregulation | Anti-apoptotic |
| Bcl-2 | Downregulation | Anti-apoptotic |
| Bax | Upregulation | Pro-apoptotic |
| Caspase-9 | Activation | Initiator caspase (intrinsic pathway) |
| Caspase-8 | Activation | Initiator caspase (extrinsic pathway) |
| Caspase-3 | Activation | Executioner caspase |
This targeted protein-level information provides valuable insight into the signaling cascades affected by DFC. However, it does not offer the comprehensive view of cellular response that a transcriptomic analysis would provide.
Proposed Experimental Protocol for Comparative Gene Expression Analysis
To address the current lack of data, a robust experimental design is proposed for researchers aiming to investigate the transcriptomic effects of DFC and compare them with other relevant compounds.
1. Cell Culture and Treatment:
-
Cell Line: Human prostate cancer cell line (PC3) is a suitable model based on existing data.
-
Compounds: this compound (Test), Fumitremorgin C (Comparator 1), and a known apoptosis inducer like Staurosporine (Positive Control). A vehicle control (e.g., DMSO) is essential.
-
Treatment Conditions: Cells should be treated with a concentration of each compound that induces a comparable level of apoptosis (e.g., IC50) at a specific time point (e.g., 24 hours) to ensure the observed gene expression changes are not solely due to cytotoxicity.
2. RNA Extraction and Quality Control:
-
Total RNA should be extracted from treated and control cells using a standardized method (e.g., Trizol reagent followed by column purification).
-
RNA quality and quantity should be assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
3. Gene Expression Profiling:
-
Methodology: RNA sequencing (RNA-Seq) is the recommended method for its high sensitivity, broad dynamic range, and ability to identify novel transcripts. Alternatively, a well-annotated microarray platform can be used.
-
Replicates: A minimum of three biological replicates for each treatment condition is crucial for statistical power.
4. Data Analysis:
-
Differential Gene Expression: Statistical analysis should be performed to identify genes that are significantly upregulated or downregulated in response to each treatment compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis: Tools such as Gene Set Enrichment Analysis (GSEA) or DAVID can be used to identify the biological pathways and functions that are significantly altered by each compound.
-
Comparative Analysis: The gene expression profiles induced by DFC, FTC, and the positive control should be compared to identify unique and shared transcriptional responses.
Visualization of Signaling Pathways and Workflows
To facilitate understanding, diagrams of the known apoptotic pathway influenced by DFC and a proposed experimental workflow are provided below.
Validating the in vivo efficacy of Demethoxyfumitremorgin C using animal models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Demethoxyfumitremorgin C (DF-C) and its potential as an anti-cancer agent, contextualized with in vivo data from its close analogue, Ko143. While in vitro studies highlight the promise of DF-C in inducing cancer cell death, a notable gap exists in publicly available in vivo data demonstrating its direct anti-tumor efficacy in animal models.
This compound, a secondary metabolite of the fungus Aspergillus fumigatus, has been identified as a potential therapeutic agent for advanced prostate cancer.[1][2] Its primary mechanism of action involves the inhibition of the cell cycle and the induction of apoptosis through both intrinsic and extrinsic pathways.[1][2] However, much of the in vivo research has focused on its structural analogues, such as Fumitremorgin C (FTC) and Ko143, particularly in their roles as potent inhibitors of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[3][4][5][6] This transporter is a key player in multidrug resistance in cancer.
This guide will summarize the known anti-cancer activities of DF-C, provide a detailed comparison with the more extensively studied Ko143, and present relevant experimental protocols and signaling pathways to inform future in vivo validation studies.
Comparative In Vitro and In Vivo Efficacy
| Compound | Cancer Type (Cell Line) | In Vitro Efficacy | In Vivo Efficacy (Animal Model) | Key Findings |
| This compound | Prostate Cancer (PC3) | Induces apoptosis, inhibits cell viability.[1][2] | Data not available | Downregulates Ras/PI3K/Akt signaling and activates caspases.[1][2] |
| Ko143 | Various Cancers | Potent inhibitor of ABCG2, reverses multidrug resistance.[3][7][8] | Increases oral availability of topotecan (B1662842) in mice.[7] Enhances brain distribution of an ABCG2 substrate in mice.[3][5] | A potent and specific BCRP inhibitor with in vivo applicability, unlike its neurotoxic parent compound, Fumitremorgin C.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols for key experiments related to the evaluation of this compound and its analogues.
In Vitro Apoptosis Assay (for this compound)
-
Cell Culture: PC3 human prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with varying concentrations of this compound for specified time periods.
-
Apoptosis Detection: Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit, followed by flow cytometry analysis. A decrease in mitochondrial membrane potential can be assessed using JC-1 staining.
-
Western Blot Analysis: To determine the molecular mechanism, cell lysates are subjected to SDS-PAGE and western blotting to detect changes in the expression levels of key apoptotic proteins such as Bcl-2, Bax, and caspases.[2]
In Vivo Xenograft Model for Chemosensitization (with Ko143)
-
Animal Model: Female immunodeficient mice (e.g., SCID or athymic nude mice) are used.[9]
-
Tumor Cell Implantation: Human cancer cells overexpressing ABCG2 (e.g., human ovarian xenograft Igrov1/T8) are implanted subcutaneously into the flanks of the mice.[9]
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups. A typical study might include a control group, a group receiving a chemotherapeutic agent (e.g., topotecan), a group receiving Ko143 alone, and a group receiving a combination of the chemotherapeutic agent and Ko143.[7]
-
Drug Administration: Ko143 can be administered orally (p.o.) or intraperitoneally (i.p.).[7] The chemotherapeutic agent is administered according to its established protocol.
-
Efficacy Evaluation: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors are excised and weighed. Pharmacokinetic analysis of the chemotherapeutic agent in the plasma can also be performed to assess the impact of Ko143 on its bioavailability.[7][9]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound and the chemosensitizing properties of its analogues are mediated by distinct signaling pathways.
This compound-Induced Apoptosis Pathway
This compound triggers programmed cell death in prostate cancer cells by modulating key signaling molecules. It downregulates the pro-survival Ras/PI3K/Akt pathway and alters the balance of Bcl-2 family proteins, leading to the activation of the caspase cascade.
Caption: Signaling pathway of this compound-induced apoptosis.
Ko143-Mediated Reversal of Multidrug Resistance
Ko143 functions by directly inhibiting the ABCG2 transporter, which is responsible for effluxing various chemotherapeutic drugs out of cancer cells. By blocking this pump, Ko143 increases the intracellular concentration of these drugs, thereby restoring their cytotoxic efficacy.
Caption: Ko143 inhibition of ABCG2-mediated drug efflux.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential in vitro, particularly against prostate cancer, through the induction of apoptosis via the Ras/PI3K/Akt signaling pathway. However, a critical gap remains in the validation of its direct in vivo anti-tumor efficacy. In contrast, its analogue, Ko143, has been successfully utilized in animal models to reverse multidrug resistance by inhibiting the ABCG2 transporter, thereby enhancing the efficacy of co-administered chemotherapeutic agents.
Future research should prioritize the evaluation of this compound in well-designed animal xenograft models to determine its standalone anti-tumor activity. Such studies would be crucial in ascertaining its therapeutic potential and would provide the necessary data to warrant further preclinical and clinical development. Key considerations for these studies would include determining the optimal dosing regimen, evaluating potential toxicity, and comparing its efficacy against current standards of care. The promising in vitro results, coupled with the in vivo success of its close analogues in a different context, provide a strong rationale for pursuing these investigations.
References
- 1. This compound | CAS:111768-16-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Authentication of Demethoxyfumitremorgin C and Related Mycotoxin Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Demethoxyfumitremorgin C and its structurally related mycotoxins, Fumitremorgin C and Verruculogen, when used as reference standards. The authentication of these standards is critical for accurate and reproducible research, particularly in drug discovery and toxicology. This document outlines key quality attributes, analytical methodologies for authentication, and the biological context of this compound's activity.
Overview of Mycotoxin Reference Standards
This compound, Fumitremorgin C, and Verruculogen are indole (B1671886) alkaloids produced by various species of Aspergillus and Penicillium fungi.[1][2] Due to their biological activities, they are of significant interest in pharmacological research. As reference standards, their purity, stability, and accurate characterization are paramount for reliable experimental results.
This compound is a mycotoxin known to induce apoptosis in cancer cells, making it a subject of interest in oncology research.[3][4][5] Fumitremorgin C , its methoxylated precursor, and Verruculogen are also biologically active and are often studied concurrently.[6][7][8][9][10][11]
Comparison of Quantitative Data
The purity of a reference standard is a critical parameter. The following table summarizes the publicly available purity data for this compound and its alternatives from various suppliers. It is important to note that a Certificate of Analysis (CoA) from the specific lot should always be consulted for precise figures.[12]
| Compound | Supplier A Purity | Supplier B Purity | Supplier C Purity |
| This compound | ≥98%[13] | - | - |
| Fumitremorgin C | ≥98%[8] | >95%[6] | 99.90%[14] |
| Verruculogen | ≥95%[7] | - | - |
Experimental Protocols for Authentication
The authentication of a chemical reference standard involves a combination of analytical techniques to confirm its identity and purity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like these mycotoxins.
Objective: To separate and quantify the main compound from any impurities.
Example Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.[15][16]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., ~225 nm for Fumitremorgin C).[15]
-
Quantification: Purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it ideal for confirming the identity of the compound and detecting trace-level impurities.[17][18]
Objective: To confirm the molecular weight and fragmentation pattern of the analyte.
Example Protocol:
-
Liquid Chromatography: Similar to the HPLC method described above to achieve separation.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for these alkaloids.[19]
-
Analysis: Full scan mode to determine the parent ion's mass-to-charge ratio (m/z) and product ion scan (tandem MS) to generate a characteristic fragmentation pattern.
-
Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for enhanced sensitivity and specificity.[19]
-
Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[20][21]
Objective: To obtain an unbiased, direct measure of the analyte's purity.
Example Protocol:
-
An accurately weighed amount of the mycotoxin reference standard is dissolved in a deuterated solvent.
-
An accurately weighed amount of an internal standard with a known purity is added to the same solution. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.
-
The ¹H NMR spectrum is acquired under quantitative conditions (e.g., ensuring full relaxation of all signals).
-
The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.[22]
Stability and Storage
Mycotoxin reference standards can be susceptible to degradation if not stored correctly.[23]
-
Storage Conditions: Typically, these compounds are stored at -20°C in a desiccated environment.[6]
-
Stability Studies: Long-term and accelerated stability studies are performed by manufacturers to establish a recommended shelf-life and re-test date.[24] These studies involve analyzing the purity of the standard at various time points under defined temperature and humidity conditions.
Signaling Pathway of this compound
This compound has been shown to induce apoptosis in human prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Understanding this pathway is crucial for researchers utilizing this compound in cell-based assays.
Caption: Apoptotic signaling pathway of this compound.
Experimental Workflow for Authentication
A typical workflow for the comprehensive authentication of a mycotoxin reference standard is outlined below.
References
- 1. This compound | C21H23N3O2 | CID 10337896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verruculogen | C27H33N3O7 | CID 13887805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of this compound from marine fungus Aspergillus fumigatus on PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 100 mg - CD BioSciences [bioceantech.com]
- 6. toku-e.com [toku-e.com]
- 7. Verruculogen - LKT Labs [lktlabs.com]
- 8. Fumitremorgin C - LKT Labs [lktlabs.com]
- 9. adipogen.com [adipogen.com]
- 10. selleckchem.com [selleckchem.com]
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